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Foundational

A Technical Guide to the Differential Binding Affinity of (R,S)-Ivosidenib for Wild-Type vs. Mutant IDH1 Enzymes

Executive Summary Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are pivotal drivers in various malignancies, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations confer a neomorphic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are pivotal drivers in various malignancies, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations confer a neomorphic enzymatic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumorigenesis.[1][2] (R,S)-ivosidenib (AG-120) is a first-in-class, orally administered small-molecule inhibitor designed to selectively target mutant IDH1 (mIDH1) enzymes.[3][4] This guide provides a comprehensive technical overview of the molecular interactions underpinning ivosidenib's therapeutic efficacy, focusing on its differential binding affinity and inhibitory activity against mutant versus wild-type (WT) IDH1. We will explore the structural basis for this selectivity, detail the experimental methodologies for its characterization, and discuss the profound clinical implications of this targeted approach.

The IDH1 Mutation: A Paradigm Shift in Cancer Metabolism

The wild-type IDH1 enzyme is a homodimer that plays a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Cancer-associated mutations nearly always affect the arginine 132 (R132) residue in the enzyme's active site.[3] This single amino acid substitution prevents the binding of isocitrate but enables the enzyme to gain a new, harmful function: the NADPH-dependent reduction of α-KG to 2-HG.[5][6]

The accumulation of 2-HG, often to millimolar concentrations in tumor cells, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][7][8] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and the promotion of cancer development.[2][9]

cluster_0 Wild-Type IDH1 Function cluster_1 Mutant IDH1 Neomorphic Function Isocitrate Isocitrate aKG_wt α-Ketoglutarate Isocitrate->aKG_wt Oxidative Decarboxylation WT_IDH1 WT-IDH1 TCA TCA Cycle aKG_wt->TCA Dioxygenases_wt Dioxygenase Function aKG_wt->Dioxygenases_wt NADP_wt NADP+ NADPH_wt NADPH NADP_wt->NADPH_wt       WT_IDH1->aKG_wt aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Neomorphic Reduction Epigenetic_Dysregulation Epigenetic Dysregulation TwoHG->Epigenetic_Dysregulation Differentiation_Block Differentiation Block TwoHG->Differentiation_Block NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut       mIDH1 Mutant IDH1 (e.g., R132H) mIDH1->TwoHG Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits

Caption: Signaling pathways of wild-type and mutant IDH1 and the action of ivosidenib.

(R,S)-Ivosidenib: Mechanism of Selective Inhibition

Ivosidenib is a potent, allosteric inhibitor that binds to a pocket at the dimer interface of the mIDH1 enzyme.[9][10] This binding stabilizes the enzyme in an open, inactive conformation, preventing it from converting α-KG to 2-HG.[9] The key to ivosidenib's success lies in its remarkable selectivity for the mutant enzyme over its wild-type counterpart. This selectivity minimizes off-target effects on normal metabolic functions in healthy cells, contributing to a better safety profile.[1]

Comparative Binding Affinity and Inhibitory Potency

The therapeutic efficacy of a targeted inhibitor is defined by its ability to potently inhibit the target protein while sparing others. For ivosidenib, this is measured by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, KD). While ivosidenib is a highly potent inhibitor of mIDH1 enzymatic activity, interestingly, biophysical studies have shown that it binds to both wild-type and mutant IDH1 with similar affinity.[11][12]

A 2023 study using Isothermal Titration Calorimetry (ITC) reported similar dissociation constants (KD) for ivosidenib binding to both WT IDH1 and the IDH1 R132H mutant.[11][13] However, the functional outcome—enzymatic inhibition—is profoundly different. Ivosidenib inhibits various IDH1 R132 mutants at low nanomolar concentrations while being significantly less potent against the wild-type enzyme's normal function.[11][14][15] This highlights a crucial concept: binding affinity does not always correlate directly with inhibitory selectivity.[12] The selectivity appears to arise from differences in how the enzymes function and transition between states during catalysis, with the mutant form being more susceptible to allosteric inhibition.[12]

Table 1: Comparative Inhibitory Activity and Binding Affinity of Ivosidenib

Target EnzymeParameterValue (nM)InterpretationReference
Mutant IDH1-R132H IC50 ~12High potency inhibition of oncometabolite production.[14]
Mutant IDH1-R132C IC50 ~13High potency inhibition across common mutations.[14]
Wild-Type IDH1 IC50 >10,000Very low potency against normal enzyme function.[11]
Mutant IDH1-R132H KD ~488Binds to the mutant enzyme.[11][12]
Wild-Type IDH1 KD ~416Also binds to the wild-type enzyme with similar affinity.[11][12]

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. KD (dissociation constant) represents the concentration at which 50% of the enzyme is bound by the inhibitor; a lower KD indicates higher affinity. Values can vary slightly based on assay conditions.

Structural Basis for Allosteric Inhibition

X-ray crystallography studies reveal that ivosidenib binds in an allosteric pocket located at the interface between the two monomers of the IDH1 dimer.[16] This site is distinct from the active site where α-KG binds. The R132H mutation induces conformational changes that make this allosteric pocket more accessible and favorable for ivosidenib binding, stabilizing an inactive "open" state.[9] In contrast, while the inhibitor can still physically bind to the WT enzyme, it does not effectively lock it in an inactive state, thus failing to potently inhibit its catalytic activity.[12]

WT_IDH1 Wild-Type IDH1 (Compact/Active State) No_Inhibition Low Functional Inhibition WT_IDH1->No_Inhibition mIDH1 Mutant IDH1 (Altered Conformation) Inactive_Complex Ivosidenib-mIDH1 Complex (Stabilized Inactive State) mIDH1->Inactive_Complex Stabilizes Ivosidenib Ivosidenib Ivosidenib->WT_IDH1 Binds (KD ~416 nM) Ivosidenib->mIDH1 Binds (KD ~488 nM) Potent_Inhibition Potent Allosteric Inhibition Inactive_Complex->Potent_Inhibition cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrates A2 Add Mutant IDH1 Enzyme P1->A2 P2 Prepare Ivosidenib Serial Dilutions in DMSO A1 Add Ivosidenib/DMSO to 96-well plate P2->A1 A1->A2 A3 Pre-incubate 15 min (Inhibitor-Enzyme Binding) A2->A3 A4 Initiate reaction with α-KG + NADPH mix A3->A4 A5 Read Absorbance at 340 nm (Kinetic Mode) A4->A5 D1 Calculate Reaction Rates (Slope of A340 vs. Time) A5->D1 D2 Normalize to Control (% Inhibition) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Experimental workflow for an in vitro mIDH1 inhibition assay.

Clinical Significance and Future Directions

The remarkable selectivity of ivosidenib has translated into significant clinical success. It is approved for the treatment of mIDH1 relapsed/refractory AML, newly diagnosed mIDH1 AML in certain patients, and previously treated mIDH1 cholangiocarcinoma. [17][18]Treatment with ivosidenib leads to a profound reduction in 2-HG levels, which in turn promotes the differentiation of myeloid cells and can lead to durable remissions. [4][19] However, the emergence of resistance is a clinical challenge. Secondary mutations in the IDH1 gene, sometimes at the allosteric binding site (e.g., S280F) or elsewhere (e.g., D279N), can impair ivosidenib binding while preserving the enzyme's ability to produce 2-HG, leading to relapse. [20][21]Understanding these resistance mechanisms at a structural and biochemical level is critical for the development of next-generation inhibitors that can overcome them.

Conclusion

(R,S)-ivosidenib exemplifies the power of targeted therapy in precision oncology. Its mechanism is not merely about binding affinity but about selective functional inhibition. While it binds to both wild-type and mutant IDH1, it potently inhibits only the neomorphic, oncogenic activity of the mutant enzyme. This is achieved by exploiting the unique conformational state of mIDH1 and stabilizing it in an inactive form. This deep understanding of enzyme structure, function, and kinetics has enabled the development of a life-extending therapy for patients with IDH1-mutant cancers and provides a foundational framework for developing strategies to combat future resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ivosidenib? Retrieved from [Link]

  • Laukens, D., et al. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 909-934. Available at: [Link]

  • Mackenzie, E. D., et al. (2024, October 3). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. Available at: [Link]

  • Zaleski, M. (2019). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. Clinical Journal of Oncology Nursing, 23(2), 225-229. Available at: [Link]

  • Clinical Trials Arena. (2022, April 22). TIBSOVO (ivosidenib) for Treating Relapsed or Refractory AML and Advanced Cholangiocarcinoma, US. Available at: [Link]

  • Zeidner, J. F., et al. (2021). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence. Cancer Management and Research, 13, 4847-4860. Available at: [Link]

  • Servier Pharmaceuticals LLC. (n.d.). IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Crystal Structure of IDH1R132H complex with AG-120 (Ivosidenib). Retrieved from [Link]

  • BC Cancer. (2025, July 1). Ivosidenib Monograph. Retrieved from [Link]

  • PubMed. (2020, November 1). 2-Hydroxyglutarate in Cancer Cells. Available at: [Link]

  • FirstWord Pharma. (2024, September 28). Deciphering the Multifaceted Roles and Clinical Implications of 2-Hydroxyglutarate in Cancer. Available at: [Link]

  • RCSB PDB. (2022, July 13). 7PJM: Crystal Structure of Ivosidenib-resistant IDH1 variant R132C S280F in complex with NADPH and Ca2+/2-Oxoglutarate. Available at: [Link]

  • Frontiers. (2021, March 25). The Roles of 2-Hydroxyglutarate. Available at: [Link]

  • Cancer Network. (2021, January 25). Ivosidenib Extends Survival in Patients with Cholangiocarcinoma and IDH1 Mutation. Available at: [Link]

  • Choe, S., et al. (2020). Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML. Blood Advances, 4(9), 1894-1905. Available at: [Link]

  • AACR Journals. (2021, December 2). Ivosidenib Boosts OS in Cholangiocarcinoma. Available at: [Link]

  • OncLive. (2022, March 10). European Approval Sought for Ivosidenib in IDH1-Mutated AML and Cholangiocarcinoma. Available at: [Link]

  • ASH Publications. (2020, May 7). Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML. Available at: [Link]

  • ACS Publications. (2023, March 23). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available at: [Link]

  • National Institutes of Health. (2023, March 23). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available at: [Link]

  • Servier Pharmaceuticals LLC. (n.d.). AML Clinical Trial Results | TIBSOVO® (ivosidenib tablets). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the selective mutant IDH1 inhibitor AG-120 (ivosidenib). Retrieved from [Link]

  • ResearchGate. (n.d.). IDH variant inhibitors bind wt IDH1 (teal) and IDH1 R132H (orange) with.... Retrieved from [Link]

  • RSC Publishing. (2025, December 18). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. Available at: [Link]

  • ACS Publications. (2018, January 19). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Available at: [Link]

  • Assay Genie. (n.d.). Mutant Isocitrate Dehydrogenase (Mutant IDH) Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • National Institutes of Health. (2024, October 16). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Available at: [Link]

  • Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions catalyzed by wild-type and mutant IDH1. Retrieved from [Link]

  • AJMC. (2022, September 7). Understanding Mechanisms, Strategies for Secondary IDH1-Inhibitor Resistance in IHCC. Available at: [Link]

  • Frontiers. (2022, November 11). Recent advances of IDH1 mutant inhibitor in cancer therapy. Available at: [Link]

Sources

Exploratory

Structural Biology of the Ivosidenib and IDH1 R132H Complex: Mechanistic Insights, Resistance, and Methodologies

Executive Summary Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme responsible for the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic point mutations at the R13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme responsible for the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic point mutations at the R132 residue—most notably R132H—confer a neomorphic catalytic activity that reduces α-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG)[1]. The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and oncogenesis.

Ivosidenib (AG-120) is a first-in-class, highly selective allosteric inhibitor of mutant IDH1. By binding specifically to the IDH1 R132H homodimer, ivosidenib locks the enzyme in a catalytically incompetent conformation. This whitepaper provides an in-depth structural analysis of the IDH1 R132H–ivosidenib complex, explores the structural basis of acquired resistance, and details field-proven, self-validating experimental methodologies for structural and biophysical characterization.

G Isocitrate Isocitrate IDH1_WT IDH1 WT (Oxidative Decarboxylation) Isocitrate->IDH1_WT NADP+ aKG α-Ketoglutarate (α-KG) IDH1_Mut IDH1 R132H (Neomorphic Activity) aKG->IDH1_Mut NADPH D2HG D-2-Hydroxyglutarate (D-2HG) IDH1_WT->aKG NADPH, CO2 IDH1_Mut->D2HG NADP+ Ivosidenib Ivosidenib (Allosteric Inhibition) Ivosidenib->IDH1_Mut Blocks Open Conformation

IDH1 R132H neomorphic pathway and allosteric inhibition by ivosidenib.

Molecular Architecture of the Allosteric Pocket

To understand the causality behind ivosidenib's potency, we must examine the X-ray crystal structure of the IDH1 R132H–AG-120 complex (PDB: 8T7O) resolved at 2.05 Å[2]. Unlike active-site inhibitors, ivosidenib operates via an allosteric mechanism at the dimer interface.

Stoichiometry and Conformational Locking

Biophysical assays, including Isothermal Titration Calorimetry (ITC) and non-denaturing mass spectrometry, demonstrate a binding stoichiometry of exactly 0.5—meaning one molecule of ivosidenib binds to one IDH1 R132H homodimer[3],[4]. The binding of ivosidenib stabilizes the "open" (inactive) conformation of the enzyme. By wedging into the dimer interface, the drug physically prevents the conformational closure of the catalytic cleft required to orient α-KG and NADPH for hydride transfer[5].

Key Pharmacophore Interactions

The structural basis for ivosidenib's affinity relies on a highly specific interaction network[6],[7]:

  • Hydrophobic Packing: The core of ivosidenib engages in extensive hydrophobic interactions with residues from protomer B, specifically Ile130, Trp124, Met259, Val255, and Trp267[7].

  • Hydrogen Bonding: The drug forms a critical, high-affinity hydrogen bond with the side chain of Ser280 on chain A, and sits within hydrogen-bonding distance of Ser277[6].

  • Proximity to Cys269: The cyanide pyridine moiety of ivosidenib is situated adjacent to the side chain of Cys269 on chain B. Structural biologists note this proximity introduces the potential for the nitrile moiety to influence local nucleophilic geometry[6].

Quantitative Binding & Inhibition Metrics

The efficacy of ivosidenib is a function of its profound selectivity for the mutant over the wild-type (WT) enzyme. While the equilibrium dissociation constant ( Kd​ ) is similar for both WT and mutant IDH1, functional enzymatic inhibition is highly selective for the R132H variant.

ParameterValueExperimental MethodReference
IDH1 R132H IC 50​ ~4.9 nMIn vitro enzymatic assay[3]
IDH1 R132H Kd​ ~488 nMIsothermal Titration Calorimetry (ITC)[3]
Binding Stoichiometry 0.5 (1 drug per dimer)ITC & Non-denaturing MS[3],[4]
Crystal Resolution 2.05 ÅX-ray Diffraction (PDB: 8T7O)[2],[7]

Structural Basis of Acquired Resistance

Prolonged monotherapy with ivosidenib often leads to clinical relapse driven by secondary, second-site mutations within the IDH1 gene. Structural mapping of these mutations reveals a direct causality between altered pocket geometry and drug resistance.

  • The S280F Mutation: Ser280 is critical for hydrogen bonding with ivosidenib. The S280F mutation substitutes a small, polar serine with a bulky, hydrophobic phenylalanine. 3D modeling and crystallography (e.g., PDB: 7PJM) confirm that this introduces a severe steric clash with the di-fluoro cyclopentane/cyclobutyl group of ivosidenib, physically ejecting the drug from the pocket[5],[8],[4].

  • The D279N Mutation: Located adjacent to the binding pocket, the D279N mutation does not cause a direct steric clash but alters the local electrostatic environment. This disrupts the binding kinetics of ivosidenib, rendering the enzyme resistant while preserving its neomorphic D-2HG production capacity[9].

Resistance Binding Ivosidenib Allosteric Binding S280 Ser280 (H-bond network) Binding->S280 D279 Asp279 (Kinetic stability) Binding->D279 MutS280F S280F Mutation (Steric Clash) S280->MutS280F Secondary Mutation MutD279N D279N Mutation (Altered Kinetics) D279->MutD279N Secondary Mutation Relapse Clinical Relapse (Restored D-2HG) MutS280F->Relapse MutD279N->Relapse

Structural mechanisms of acquired resistance to ivosidenib via secondary mutations.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal quality control checkpoints to guarantee the structural and kinetic data derived are artifacts-free.

Protocol A: Recombinant IDH1 R132H Expression & Purification

Rationale: Monomeric IDH1 lacks the allosteric dimer-interface pocket. Purification must strictly isolate the homodimeric fraction.

  • Expression: Transform E. coli BL21(DE3) with a pET-based vector containing N-terminally His-tagged IDH1 R132H. Induce with 0.5 mM IPTG at 18°C for 16 hours to prevent inclusion body formation.

  • Affinity Chromatography: Lyse cells in 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10% glycerol. Bind to a Ni-NTA column and elute with a 250 mM imidazole gradient.

  • Tag Cleavage: Incubate the eluate with TEV protease (1:50 w/w) overnight at 4°C. Self-Validation: Run an SDS-PAGE to confirm a ~3 kDa mass shift, ensuring the tag (which can disrupt crystallization) is fully removed.

  • Size Exclusion Chromatography (SEC): Pass the cleaved protein through a Superdex 200 16/600 column. Self-Validation: Collect only the peak eluting at the volume corresponding to ~90 kDa (the homodimer). Discard the ~45 kDa monomeric peak.

Protocol B: Co-Crystallography of IDH1 R132H with Ivosidenib

Rationale: Saturating the enzyme with the inhibitor and cofactor ensures a homogenous conformational state, critical for high-resolution diffraction.

  • Complex Formation: Concentrate the purified IDH1 R132H dimer to 10–15 mg/mL. Add a 3-fold molar excess of ivosidenib (dissolved in 100% DMSO) and a 2-fold molar excess of NADPH. Ensure final DMSO concentration remains 5% to prevent protein denaturation.

  • Incubation: Incubate the mixture on ice for 2 hours to allow the slow-binding kinetics of the allosteric pocket to reach equilibrium.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10-15% PEG 8000).

  • Cryoprotection & Diffraction: Once crystals form (typically 3–7 days), briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze in liquid nitrogen. Self-Validation: The absence of ice rings during preliminary X-ray diffraction confirms successful cryoprotection.

Workflow Expr 1. E. coli Expression (IDH1 R132H) Purif 2. Ni-NTA & SEC Purification (Isolate Homodimers) Expr->Purif Complex 3. Co-incubation (Ivosidenib + NADPH) Purif->Complex Crystal 4. Vapor Diffusion Crystallization Complex->Crystal Diffract 5. X-Ray Diffraction (e.g., 2.05 Å) Crystal->Diffract Phase 6. Molecular Replacement (Phaser) & Refinement Diffract->Phase

Step-by-step workflow for IDH1 R132H and ivosidenib co-crystallography.

Protocol C: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides label-free, direct measurement of binding affinity ( Kd​ ) and stoichiometry ( N ). Buffer matching is the most critical step to prevent heat-of-dilution artifacts.

  • Buffer Matching: Dialyze the purified IDH1 R132H extensively against ITC buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl). Dissolve ivosidenib in the exact same dialysis buffer, adjusting DMSO to match the protein sample exactly (e.g., 2%).

  • Degassing: Degas both the protein (cell, ~50 µM) and the ligand (syringe, ~500 µM) under vacuum for 10 minutes to prevent microbubble-induced signal spikes.

  • Titration: Perform 20 injections of 2 µL ligand into the cell at 25°C, with 120-second spacing between injections.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites model. Self-Validation: The resulting N value must approximate 0.5, confirming the 1:2 (inhibitor:monomer) binding ratio characteristic of ivosidenib[3].

References

  • Biostructural, biochemical and biophysical studies of mutant IDH1. ResearchGate.6

  • 8T7O: Crystal structure of the R132H mutant of IDH1 bound to AG-120. RCSB PDB.2

  • Biostructural, biochemical and biophysical studies of mutant IDH1. PMC / NIH. 7

  • Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML. Blood Advances.5

  • 7PJM: Crystal Structure of Ivosidenib-resistant IDH1 variant R132C S280F in complex with NADPH and Ca2+/2-Oxoglutarate. RCSB PDB.8

  • Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma. PMC / NIH. 9

  • Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry. 3

  • Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. PMC / NIH. 4

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers. 1

Sources

Foundational

Stereospecific Target Engagement in Oncology: IC50 Profiling of (R,S)-Ivosidenib vs. Ivosidenib (AG-120) for Mutant IDH1 R132C Inhibition

Executive Summary: The Imperative of Stereospecificity In targeted cancer metabolism therapy, demonstrating that a small molecule’s inhibitory activity is driven by precise structural complementarity—rather than non-spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative of Stereospecificity

In targeted cancer metabolism therapy, demonstrating that a small molecule’s inhibitory activity is driven by precise structural complementarity—rather than non-specific assay interference—is paramount. Isocitrate dehydrogenase 1 (IDH1) mutations, particularly the R132C substitution, confer a neomorphic gain-of-function activity that reduces α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).

Ivosidenib (AG-120), the clinically approved (S,S)-enantiomer, is a highly potent allosteric inhibitor of mutant IDH1. However, in rigorous biochemical profiling, the (R,S)-ivosidenib diastereomer is frequently evaluated alongside it. Because the (R,S)-variant exhibits drastically reduced binding affinity, it serves as a critical negative control. This whitepaper details the comparative IC50 values, the mechanistic causality behind this stereospecificity, and the self-validating experimental protocols required to accurately profile these compounds.

Mechanistic Causality: Allosteric Pocket Dynamics

The IDH1 R132C mutation alters the enzyme's active site, increasing its affinity for NADPH and enabling the pathological conversion of α-KG to 2-HG. This accumulation drives epigenetic dysregulation by competitively inhibiting α-KG-dependent dioxygenases .

Ivosidenib does not bind to the active site; instead, it binds to an allosteric pocket at the homodimer interface. The causality behind its potency lies in its exact stereochemical configuration. The (S,S)-orientation of Ivosidenib perfectly complements the hydrophobic residues of the mutant allosteric pocket, locking the enzyme in an open, catalytically inactive conformation. Conversely, the (R,S)-ivosidenib configuration introduces steric clashes that prevent deep pocket insertion, resulting in a profound loss of inhibitory potency .

G cluster_0 Stereospecific Inhibition of Mutant IDH1 R132C Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 MutantIDH1 Mutant IDH1 R132C (Active Dimer) aKG->MutantIDH1 + NADPH D2HG D-2-Hydroxyglutarate (Oncometabolite) MutantIDH1->D2HG Neomorphic Activity Ivosidenib Ivosidenib (AG-120) IC50 = 13 nM Ivosidenib->MutantIDH1 Allosteric Block (High Affinity) RS_Ivosidenib (R,S)-Ivosidenib Less Active RS_Ivosidenib->MutantIDH1 Weak Binding (Low Affinity)

Fig 1: Stereospecific allosteric inhibition of the mutant IDH1 R132C pathway.

Quantitative Data Presentation

The table below summarizes the biochemical IC50 values for the active Ivosidenib (AG-120) enantiomer compared to the less active (R,S)-ivosidenib variant across various IDH1 mutations. The ~100-fold drop in potency for the (R,S)-variant confirms that target engagement is strictly stereodependent.

Enzyme TargetIvosidenib (AG-120) IC50 (nM)(R,S)-Ivosidenib IC50 (nM)Clinical / Experimental Relevance
IDH1 R132C 13 nM >1,000 nM Primary target in chondrosarcoma/AML models.
IDH1 R132H 12 nM>1,000 nMMost common mutation in glioma.
IDH1 R132G 8 nM>1,000 nMRare variant, highly sensitive to AG-120.
IDH1 R132S 12 nM>1,000 nMRare variant, highly sensitive to AG-120.

(Data synthesized from Agios Pharmaceuticals foundational discovery profiling and MedChemExpress stereoisomer validation .)

Self-Validating Experimental Protocol: Diaphorase-Coupled Assay

To accurately determine the IC50 values of these stereoisomers, a Diaphorase/Resazurin-coupled biochemical assay is utilized .

The Causality of Self-Validation: Standard biochemical assays often suffer from false positives due to compound aggregation or fluorescence quenching. This protocol is designed as a self-validating system. Mutant IDH1 consumes NADPH to produce 2-HG. In the detection phase, diaphorase uses the remaining NADPH to reduce resazurin into the highly fluorescent resorufin. Therefore, a successful inhibitor (like AG-120) preserves NADPH, leading to a gain of fluorescence . If a compound were a non-specific quencher, it would decrease the signal. This inverse relationship inherently filters out false-positive artifacts.

Step-by-Step Methodology
  • Enzyme Pre-incubation: Dilute recombinant human IDH1 R132C to a final concentration of 0.5 ng/μL in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA). Add serial dilutions of Ivosidenib or (R,S)-ivosidenib (10 μM to 0.1 nM) and incubate for 30 minutes at room temperature to allow allosteric pocket equilibration.

  • Reaction Initiation: Add the substrate mix to achieve final concentrations of 0.5 mM α-ketoglutarate and 15 μM NADPH.

  • Primary Catalysis: Incubate the microplate in the dark at room temperature for exactly 60 minutes.

  • Coupled Detection: Add the detection reagent containing Diaphorase (0.1 U/mL final) and Resazurin (20 μM final).

  • Kinetic Readout: Measure the fluorescence intensity using a microplate reader at Excitation 540 nm / Emission 590 nm.

  • Data Analysis: Plot the fluorescence signal against the log base-10 of the inhibitor concentration. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Enzyme Prep IDH1 R132C + Inhibitor Step2 2. Substrate Add α-KG + NADPH Step1->Step2 Step3 3. Primary Reaction 60 min Incubation Step2->Step3 Step4 4. Coupled Detection Diaphorase + Resazurin Step3->Step4 Step5 5. Kinetic Readout Fluorescence (540/590nm) Step4->Step5

Fig 2: Self-validating Diaphorase/Resazurin-coupled assay workflow for IC50 determination.

Orthogonal Validation via LC-MS/MS

While the diaphorase-coupled assay is robust, true scientific integrity requires orthogonal validation to ensure the inhibitor does not cross-react with the diaphorase coupling enzyme itself.

Protocol: Run the primary reaction (Steps 1-3 above) without the addition of the detection mix. Quench the reaction using 100% cold methanol containing a stable heavy-isotope internal standard (e.g., 13C5-2-HG). Centrifuge at 14,000 x g to precipitate proteins, and inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Directly quantifying the absolute depletion of the 2-HG peak (m/z 147 -> 129) confirms that the IC50 shift between Ivosidenib and (R,S)-ivosidenib is exclusively due to mutant IDH1 R132C inhibition.

References

  • Title: Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: IDH1 (R132C) Isocitrate Dehydrogenase Assay Service Source: Reaction Biology URL: [Link]

Exploratory

Targeted Disruption of Oncometabolite Synthesis: The Role of (R,S)-Ivosidenib in Inhibiting Mutant IDH1 and 2-Hydroxyglutarate Production

Executive Summary The advent of precision oncology has fundamentally shifted how we target metabolic vulnerabilities in cancer. Among the most significant breakthroughs is the development of (R,S)-ivosidenib (formerly AG...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of precision oncology has fundamentally shifted how we target metabolic vulnerabilities in cancer. Among the most significant breakthroughs is the development of (R,S)-ivosidenib (formerly AG-120), a first-in-class, orally bioavailable small-molecule inhibitor targeting the mutant isocitrate dehydrogenase 1 (IDH1) enzyme[1]. By selectively binding to the mutant IDH1 active site, ivosidenib halts the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby reversing epigenetic dysregulation and restoring normal cellular differentiation[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistic, and highly practical guide to the pharmacology and experimental validation of ivosidenib. This guide bridges the gap between biochemical theory and bench-level execution, ensuring that your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Causality: The IDH1 Mutation and the 2-HG Axis

To understand the therapeutic rationale behind ivosidenib, we must first examine the causality of the IDH1 mutation.

In healthy cells, wild-type IDH1 localizes to the cytoplasm and peroxisomes, where it catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG), generating NADPH in the process[3]. However, somatic point mutations at the R132 residue (most commonly R132H or R132C) confer a toxic neomorphic (gain-of-function) activity to the enzyme[1].

Instead of producing α-KG, the mutant IDH1 homodimer consumes NADPH to reduce α-KG into D-2-hydroxyglutarate (2-HG) [2]. Because 2-HG is structurally similar to α-KG, it acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases, including TET family DNA hydroxylases and Jumonji-C domain histone demethylases[3]. This competitive inhibition leads to profound DNA and histone hypermethylation, creating an epigenetic blockade that arrests cells in an undifferentiated state—a hallmark of acute myeloid leukemia (AML) and cholangiocarcinoma[4].

Ivosidenib resolves this by binding allosterically to the mutant IDH1 homodimer, locking it in a conformational state that prevents the catalytic reduction of α-KG, thereby starving the tumor of its primary oncometabolite[2].

Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (Normal Catalysis) Isocitrate->WT_IDH1 Oxidation aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Produces Mut_IDH1 Mutant IDH1 (Neomorphic Activity) aKG->Mut_IDH1 Substrate for Mutant D2HG D-2-Hydroxyglutarate (2-HG Accumulation) Mut_IDH1->D2HG NADPH-dependent Reduction Epigenetics Epigenetic Blockade (Arrested Differentiation) D2HG->Epigenetics Inhibits α-KG Dioxygenases Ivosidenib (R,S)-Ivosidenib (Targeted Inhibitor) Ivosidenib->Mut_IDH1 Allosteric Blockade

Fig 1: IDH1 mutation drives 2-HG oncometabolite synthesis, which is selectively blocked by ivosidenib.

Pharmacological Profile and Quantitative Efficacy

Ivosidenib demonstrates exquisite selectivity for mutant IDH1 over the wild-type enzyme, minimizing off-target metabolic disruption in healthy tissues[2]. In vitro profiling reveals that ivosidenib inhibits various IDH1-R132 mutants with nearly identical potency, exhibiting IC50 values in the low nanomolar range[5].

Clinically, the standard dosing regimen of 500 mg once daily achieves near-maximal inhibition of 2-HG in both plasma and bone marrow by Cycle 2, Day 1, effectively returning 2-HG to levels observed in healthy individuals[6].

Table 1: Pharmacological and Biochemical Profile of Ivosidenib
ParameterValue / Description
Primary Target Mutant Isocitrate Dehydrogenase 1 (mIDH1)
Susceptible Mutations R132H, R132C, R132G, R132L, R132S[5]
IC50 (IDH1-R132H) ~12 nM[5]
IC50 (IDH1-R132C) ~13 nM[5]
Ex Vivo 2-HG Reduction Up to 99.7% reduction at 5 μM dose[7]
Clinical Dose 500 mg PO once daily[6]
Pharmacokinetics (t1/2) 58 to 138 hours (supports daily dosing)[8]
Primary Metabolism CYP3A4 (Avoid strong CYP3A4 inducers/inhibitors)[9]

Experimental Methodologies: Self-Validating Protocols for 2-HG Inhibition

To rigorously evaluate ivosidenib in a preclinical setting, we must employ a self-validating experimental design. This means measuring both the immediate biochemical consequence (2-HG depletion) and the downstream phenotypic result (cellular differentiation).

The following protocol utilizes primary human AML blasts ex vivo, which preserves the physiological context better than immortalized cell lines[7].

Protocol: Ex Vivo 2-HG Quantification and Myeloid Differentiation Assay

Step 1: Primary Cell Isolation & Culture

  • Action: Isolate mononuclear cells from IDH1-mutant AML patient bone marrow aspirates using density gradient centrifugation. Culture in IMDM supplemented with 10% FBS and relevant cytokines (e.g., SCF, FLT3L, IL-3).

  • Causality: Culturing primary blasts ensures that the epigenetic landscape and metabolic dependencies accurately reflect the human disease state.

Step 2: Ivosidenib Treatment (Dose-Response)

  • Action: Treat cells with (R,S)-ivosidenib at varying concentrations (0.1 μM, 0.5 μM, 1.0 μM, 5.0 μM) alongside a DMSO vehicle control and an IDH1-WT control group.

  • Causality: The dose-response gradient confirms concentration-dependent target engagement. The inclusion of IDH1-WT cells acts as a critical negative control to prove that the drug's effects are strictly dependent on the presence of the mutation, ruling out general cytotoxicity[7].

Step 3: Metabolite Extraction (48 Hours Post-Treatment)

  • Action: Harvest 1×106 cells. Wash rapidly with ice-cold PBS. Lyse cells in 80% aqueous methanol (-80°C) to precipitate proteins and extract polar metabolites. Centrifuge at 14,000 x g for 15 minutes; collect the supernatant and dry under nitrogen gas.

  • Causality: Ice-cold PBS and -80°C methanol immediately quench enzymatic activity, preventing the artificial degradation or synthesis of 2-HG during the extraction process.

Step 4: LC-MS/MS Quantification of 2-HG

  • Action: Resuspend the dried extract in LC-MS grade water. Inject into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific transition for 2-HG ( m/z 147 129) and normalize against an isotopically labeled internal standard (e.g., 13C5-2-HG).

  • Causality: LC-MS/MS provides absolute quantification. Normalizing against a heavy isotope standard corrects for any matrix effects or sample loss during extraction, ensuring high trustworthiness of the data.

Step 5: Flow Cytometry for Differentiation (7 Days Post-Treatment)

  • Action: Concurrently, incubate a parallel set of treated cells for 7 days. Stain with fluorophore-conjugated antibodies against CD11b and CD14.

  • Causality: While LC-MS/MS proves target engagement, flow cytometry proves therapeutic efficacy. A shift towards CD11b+/CD14+ populations confirms that lowering 2-HG successfully relieves the epigenetic differentiation block[3].

Protocol cluster_assays Parallel Validation Assays Step1 1. Primary Cell Culture (mIDH1 AML Blasts) Step2 2. Ivosidenib Treatment (0.1 - 5.0 μM & Controls) Step1->Step2 Step3A 3A. Metabolite Extraction (80% Methanol, -80°C) Step2->Step3A 48 Hours Step3B 3B. 7-Day Incubation (Differentiation Phase) Step2->Step3B 7 Days Step4A 4A. LC-MS/MS Analysis (2-HG Quantification) Step3A->Step4A Step4B 4B. Flow Cytometry (CD11b/CD14 Markers) Step3B->Step4B

Fig 2: Self-validating workflow for measuring 2-HG inhibition and cellular differentiation.

Clinical Translation: Restoring Differentiation

The ultimate validation of ivosidenib's mechanism of action is observed in the clinic. Unlike traditional cytotoxic chemotherapy, which indiscriminately kills rapidly dividing cells, ivosidenib acts as a differentiation agent [3]. By clearing the accumulated 2-HG, the drug allows leukemic blasts to mature into functional, differentiated myeloid cells[10].

This unique mechanism is highly effective but requires careful clinical monitoring for "Differentiation Syndrome," a potentially life-threatening complication caused by the rapid proliferation and migration of newly differentiating immune cells, which is typically managed with systemic corticosteroids like dexamethasone[6].

References

  • Patsnap Synapse. "What is the mechanism of Ivosidenib?" Patsnap. 2

  • Dhillon S. "Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia". PMC. 10

  • Cancer Care Ontario. "ivosidenib". Cancer Care Ontario. 9

  • Australian Prescriber. "Ivosidenib for cholangiocarcinoma and acute myeloid leukaemia". Therapeutic Guidelines. 4

  • Popovici-Muller J, et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers". ACS Medicinal Chemistry Letters. 1

  • MedChemExpress. "Ivosidenib | MedChemExpress". MedChemExpress.5

  • Popovici-Muller J, et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers". PMC. 7

  • Norsworthy KJ, et al. "FDA Approval Summary: Ivosidenib for Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation". Clinical Cancer Research. 6

  • Taylor & Francis. "Evaluating ivosidenib for the treatment of acute myeloid leukemia". Taylor & Francis Online. 8

  • Zeidan AM, et al. "Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence". PMC. 3

Sources

Foundational

(R,S)-Ivosidenib: A Deep Dive into Downstream Cellular Signaling and its Therapeutic Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract (R,S)-ivosidenib, a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R,S)-ivosidenib, a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, has emerged as a paradigm-shifting therapeutic agent in the treatment of cancers harboring specific IDH1 mutations. Its primary mechanism of action, the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG), triggers a cascade of downstream cellular events, fundamentally reprogramming the epigenetic landscape and reactivating blocked differentiation pathways. This in-depth technical guide provides a comprehensive exploration of the downstream cellular signaling pathways affected by (R,S)-ivosidenib treatment. We will delve into the core molecular mechanisms, supported by experimental evidence, and provide detailed protocols for key assays used to elucidate these pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of targeting aberrant IDH1 signaling.

Introduction: The Central Role of Mutant IDH1 and the Oncometabolite 2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes. In certain cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[1][2] This mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high intracellular levels.[2]

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a broad class of α-KG-dependent dioxygenases.[3] These enzymes play critical roles in various cellular processes, most notably in epigenetic regulation through the demethylation of histones and DNA. The accumulation of 2-HG, therefore, leads to a global hypermethylation state, altering gene expression and blocking cellular differentiation, thereby contributing to oncogenesis.[4]

(R,S)-ivosidenib is an orally available small molecule inhibitor that specifically targets the mutant IDH1 enzyme. By binding to the allosteric site of the mutant IDH1 homodimer, ivosidenib effectively blocks the production of 2-HG.[5] This reduction in oncometabolite levels is the primary event that triggers the downstream signaling changes discussed in this guide.

Epigenetic Reprogramming: The Core Downstream Effect of Ivosidenib

The most profound and well-characterized downstream effect of ivosidenib treatment is the reversal of the hypermethylation phenotype induced by 2-HG. This epigenetic reprogramming is mediated through the restored activity of two key classes of α-KG-dependent dioxygenases: Ten-eleven translocation (TET) DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[3][6]

Reactivation of TET Enzymes and DNA Demethylation

The TET family of enzymes (TET1, TET2, and TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation. The accumulation of 2-HG in IDH1-mutant cancers leads to the inhibition of TET activity, resulting in DNA hypermethylation and the silencing of tumor suppressor genes and genes critical for cellular differentiation.[4][7]

Ivosidenib treatment, by reducing 2-HG levels, relieves the inhibition of TET enzymes, leading to a decrease in global DNA methylation and the re-expression of silenced genes. This has been observed to be a key mechanism driving the differentiation of leukemic blasts in AML.[4][8]

Restoration of Histone Demethylase Activity

The JmjC domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine residues on histone tails. These modifications are critical for regulating chromatin structure and gene expression. Specific histone marks, such as the repressive H3K27me3 and the activating H3K4me3, are key determinants of gene transcription. 2-HG inhibits several JmjC demethylases, leading to an accumulation of repressive histone marks and the silencing of genes required for differentiation.[9]

Treatment with ivosidenib restores the activity of these histone demethylases, leading to a global shift in the histone methylation landscape. This includes a reduction in repressive marks like H3K27me3 and a potential increase in activating marks at specific gene promoters, ultimately contributing to the reactivation of differentiation programs.[9]

Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modification Analysis

This workflow outlines the key steps to assess changes in histone methylation marks, such as H3K4me3 and H3K27me3, following ivosidenib treatment.

ChIP_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis start Culture IDH1-mutant cells treat (R,S)-Ivosidenib or Vehicle Control Treatment start->treat crosslink Crosslink proteins to DNA (Formaldehyde) treat->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication or Enzymatic) crosslink->lysis ip Immunoprecipitation with Antibody (e.g., anti-H3K27me3) lysis->ip wash Wash to remove non-specific binding ip->wash elute Elute Chromatin & Reverse Crosslinks wash->elute purify Purify DNA elute->purify library Library Preparation purify->library seq Next-Generation Sequencing library->seq align Align reads to reference genome seq->align peaks Peak Calling & Differential Analysis align->peaks

Caption: Workflow for ChIP-seq analysis of histone modifications.

Induction of Cellular Differentiation

A primary therapeutic outcome of ivosidenib treatment is the induction of cellular differentiation in previously blocked cancer cells. This is a direct consequence of the epigenetic reprogramming discussed above.

In AML, ivosidenib treatment leads to the differentiation of leukemic blasts into mature myeloid cells, reducing the blast count in the bone marrow and peripheral blood.[1][10] This is often associated with a clinical phenomenon known as "differentiation syndrome," which, while a sign of therapeutic efficacy, requires careful clinical management.[4]

Similarly, in IDH1-mutant cholangiocarcinoma, ivosidenib has been shown to induce a hepatocyte-like differentiation program.[11] This change in cellular identity is associated with a more stable disease state and improved progression-free survival for patients.[11]

The specific signaling cascades that are reactivated to drive differentiation are complex and likely cell-type dependent. However, they are fundamentally linked to the re-expression of key transcription factors and lineage-specific genes that were previously silenced by the hypermethylation state.

Signaling Pathway: Ivosidenib-Induced Epigenetic Reprogramming and Differentiation

Ivosidenib_Pathway cluster_drug Drug Action cluster_enzyme Enzymatic Inhibition cluster_epigenetics Epigenetic Regulation cluster_cellular_outcome Cellular Outcome Ivosidenib (R,S)-Ivosidenib mutant_IDH1 Mutant IDH1 Ivosidenib->mutant_IDH1 inhibits two_HG D-2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG produces alpha_KG_dioxygenases α-KG-dependent Dioxygenases (TETs, JmjC Demethylases) two_HG->alpha_KG_dioxygenases inhibits hypermethylation DNA & Histone Hypermethylation alpha_KG_dioxygenases->hypermethylation prevents differentiation Cellular Differentiation alpha_KG_dioxygenases->differentiation promotes diff_block Differentiation Block hypermethylation->diff_block diff_block->differentiation relieved by Ivosidenib

Caption: Ivosidenib's mechanism of inducing differentiation.

Modulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The relationship between 2-HG and the stability of the transcription factor HIF-1α is an area of active research with some seemingly contradictory findings. HIF-1α is a master regulator of the cellular response to hypoxia and is degraded under normoxic conditions through a process involving α-KG-dependent prolyl hydroxylases (PHDs).[12][13]

Some studies have suggested that 2-HG can inhibit PHDs, leading to the stabilization of HIF-1α even under normoxic conditions, a state referred to as "pseudohypoxia".[14] Conversely, other studies have reported that D-2-HG can enhance the activity of PHDs, leading to the destabilization and degradation of HIF-1α.[15][16] This discrepancy may be due to the specific enantiomer of 2-HG (D- vs. L-), the cellular context, and the specific PHD isoforms involved.[17]

Therefore, the effect of ivosidenib on the HIF-1α pathway is likely complex and may vary between different cancer types. Further research is needed to fully elucidate this aspect of ivosidenib's downstream signaling.

Involvement of Other Signaling Pathways and Mechanisms of Resistance

While epigenetic reprogramming is the primary driver of ivosidenib's efficacy, other signaling pathways are also implicated, particularly in the context of therapeutic resistance.

PI3K/AKT/mTOR Pathway

Activation of the PI3K/AKT/mTOR pathway has been associated with resistance to ivosidenib in some cancers.[11] This pathway is a central regulator of cell growth, proliferation, and survival. It is hypothesized that the activation of this pathway can provide a strong enough pro-survival signal to overcome the differentiation-inducing effects of 2-HG depletion.

Receptor Tyrosine Kinase (RTK) Pathways

Mutations in genes encoding components of RTK pathways, such as NRAS and PTPN11, have been identified as mechanisms of both primary and acquired resistance to ivosidenib in AML.[18] These pathways can drive proliferation and survival independently of the IDH1-mutant pathway, thereby reducing the cancer cells' reliance on 2-HG for their malignant phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the downstream effects of (R,S)-ivosidenib.

Quantification of Intracellular 2-Hydroxyglutarate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 2-HG. This method allows for the separation and quantification of the D- and L-enantiomers of 2-HG.[19][20]

Protocol:

  • Cell Culture and Treatment: Culture IDH1-mutant cells to the desired confluency and treat with (R,S)-ivosidenib or vehicle control for the specified duration.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a chiral column for enantiomer separation).

    • Separate the metabolites using an appropriate gradient of mobile phases.

    • Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG.

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Quantify the amount of 2-HG in each sample by comparing its peak area to the standard curve and normalizing to the internal standard and cell number or protein concentration.

Western Blotting for HIF-1α

Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. Due to the rapid degradation of HIF-1α under normoxic conditions, special care must be taken during sample preparation.

Protocol:

  • Sample Preparation:

    • Treat cells with (R,S)-ivosidenib or vehicle control. For a positive control, treat a separate set of cells with a hypoxia-mimicking agent (e.g., CoCl₂) or place them in a hypoxic chamber.

    • Lyse the cells directly in a lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins like HIF-1α, consider using a nuclear extraction protocol.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system or X-ray film.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or lamin B1 for nuclear extracts).

Quantitative Data Summary

The following table summarizes key quantitative findings from clinical and preclinical studies of (R,S)-ivosidenib.

ParameterFindingCancer TypeReference
2-HG Inhibition >90% reduction in plasma 2-HG levelsAML, Cholangiocarcinoma[21]
Clinical Response (AML) 30.4% CR + CRh in relapsed/refractory AMLAML[2]
Clinical Response (Cholangiocarcinoma) Median PFS of 3.8 months in previously treated patientsCholangiocarcinoma[11]
Gene Expression Changes Upregulation of hepatocyte-specific genesCholangiocarcinoma[11]

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; PFS: Progression-Free Survival.

Conclusion and Future Directions

(R,S)-ivosidenib has revolutionized the treatment of IDH1-mutant cancers by targeting a key metabolic vulnerability. Its primary downstream effect is the profound reprogramming of the epigenetic landscape, leading to the reactivation of silenced differentiation programs. This guide has provided a detailed overview of the key signaling pathways affected by ivosidenib, from the direct inhibition of 2-HG production to the complex interplay with other oncogenic pathways.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of ivosidenib with other targeted agents (e.g., inhibitors of the PI3K/AKT/mTOR or RTK pathways) or with standard chemotherapy to overcome resistance and improve patient outcomes.

  • Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to ivosidenib and to monitor for the emergence of resistance.

  • Expanding to Other IDH1-Mutant Cancers: Exploring the efficacy of ivosidenib in other solid tumors harboring IDH1 mutations.

  • Further Elucidation of Downstream Pathways: Continuing to unravel the intricate details of the signaling networks modulated by 2-HG and ivosidenib, including the controversial role of HIF-1α.

The continued study of (R,S)-ivosidenib and its downstream effects will undoubtedly provide further insights into the fundamental biology of IDH1-mutant cancers and pave the way for the development of even more effective therapeutic strategies.

References

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  • Koivunen, P., et al. (2012). D-2-hydroxyglutarate is a co-substrate of EGLN prolyl hydroxylases and stimulates HIF-1α degradation.
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  • Bernstein, B. E., et al. (2006). A bivalent chromatin structure marks key developmental genes in embryonic stem cells. Cell, 125(2), 315-326.
  • DiNardo, C. D., et al. (2019). Ivosidenib plus azacitidine in IDH1-mutated newly diagnosed acute myeloid leukemia. New England Journal of Medicine, 381(24), 2307-2319.
  • Yen, K., et al. (2017). AG-221, a first-in-class therapy for IDH2-mutant hematologic malignancies. Cancer Discovery, 7(5), 478-493.
  • Fathi, A. T., & DiNardo, C. D. (2018). Differentiating agents in acute myeloid leukemia. Blood, 131(24), 2639-2647.
  • U.S. National Library of Medicine. (2022). ClinicalTrials.gov. Retrieved from [Link]

  • Medeiros, B. C., et al. (2017). Isocitrate dehydrogenase mutations in myeloid malignancies. Leukemia, 31(2), 272-281.
  • Choe, S., et al. (2019).
  • Quek, L., et al. (2018).
  • Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731.
  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408.

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Evaluation of (R,S)-Ivosidenib in DMSO

Introduction and Mechanistic Grounding (R,S)-Ivosidenib is the racemic mixture containing the active enantiomer of Ivosidenib (AG-120), a first-in-class, highly selective small-molecule inhibitor of 1[1]. While clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

(R,S)-Ivosidenib is the racemic mixture containing the active enantiomer of Ivosidenib (AG-120), a first-in-class, highly selective small-molecule inhibitor of 1[1]. While clinical formulations strictly utilize the pure active enantiomer, the (R,S)-ivosidenib racemate is heavily utilized in preclinical discovery, structural biology, and mechanistic in vitro assays[1].

The Causality of Target Engagement: In healthy cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG)[2]. However, point mutations in the active site (predominantly R132H and R132C) confer a neomorphic enzymatic activity. The mutant enzyme reduces α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[2][3]. The toxic accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, driving epigenetic hypermethylation and arresting cellular differentiation[4][5]. Ivosidenib acts as an allosteric inhibitor that binds the mutant IDH1 pocket, halting 2-HG production and restoring normal cellular differentiation[2][6].

MOA WT Wild-Type IDH1 (Normal Metabolism) aKG alpha-Ketoglutarate (α-KG) WT->aKG Normal Pathway Mut Mutant IDH1 (Oncogenic) D2HG D-2-Hydroxyglutarate (Oncometabolite) Mut->D2HG Aberrant Reduction Iso Isocitrate Iso->WT Catalyzed by aKG->Mut Substrate Block Differentiation Block & Oncogenesis D2HG->Block Accumulation Ivo Ivosidenib (Inhibitor) Ivo->Mut Allosteric Inhibition

Fig 1: Mechanism of Action of Ivosidenib on Mutant IDH1 and the 2-HG Pathway.

Physicochemical Properties & Solubility Data

To ensure assay reproducibility, the compound must be fully solubilized. (R,S)-Ivosidenib exhibits high lipophilicity; it is completely insoluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO)[7].

PropertyValue
Compound Name (R,S)-Ivosidenib (Synonym: (R,S)-AG-120)
CAS Number 2070009-31-1 (Racemate)
Molecular Weight 582.96 g/mol
Max Solubility (DMSO) ~100 mg/mL (171.53 mM)[7]
Stock Storage (-80°C) 1 to 2 years[1]
Stock Storage (-20°C) 1 month[1]

Protocol: Reconstitution and Storage in DMSO

Causality Check: Why must the DMSO be strictly anhydrous? DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water, which drastically reduces the solubility limit of lipophilic compounds like ivosidenib[7]. Moisture contamination leads to invisible micro-precipitates in your stock, causing you to inadvertently dose your cells at a lower concentration than calculated.

Step-by-Step Preparation:
  • Equilibration: Remove the vial of lyophilized (R,S)-ivosidenib from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a standard 10 mM stock solution .

    • Calculation: To prepare a 10 mM stock with 5 mg of compound, add 0.857 mL of DMSO[1].

  • Dissolution: Vortex the vial gently for 30 seconds. If particulate matter persists, sonicate the vial in a room-temperature water bath for 2-5 minutes until the solution is completely clear[8].

  • Aliquot Generation: Divide the stock solution into single-use low-bind microcentrifuge tubes (e.g., 20 µL per aliquot).

    • Causality: Repeated freeze-thaw cycles cause structural degradation and irreversible precipitation of the compound.

  • Storage: Immediately transfer aliquots to a -80°C freezer for long-term stability[1].

In Vitro Cell Assay Workflow

Causality Check: Why must final DMSO concentrations remain below 0.1%? High concentrations of DMSO (>0.1% v/v) can induce spontaneous differentiation or cytotoxicity in sensitive cell lines (e.g., TF-1 or HL-60 leukemia cells)[9]. Because ivosidenib's primary therapeutic readout is the restoration of cellular differentiation, vehicle-induced differentiation will create confounding false-positive readouts.

Workflow Step1 1. Prepare Stock Anhydrous DMSO Step2 2. Aliquot & Store -80°C to avoid freeze-thaw Step1->Step2 Step3 3. Cell Seeding Seed mIDH1 cells Step2->Step3 Step4 4. Serial Dilution Maintain DMSO <0.1% Step3->Step4 Step5 5. Drug Treatment Incubate 48-72h Step4->Step5 Step6 6. Assay Readout 2-HG & Viability Step5->Step6

Fig 2: Step-by-step in vitro workflow for (R,S)-ivosidenib preparation and cell treatment.

Step-by-Step Assay Protocol:
  • Cell Seeding: Seed a validated mIDH1 cell line (e.g., HT1080 fibrosarcoma cells harboring endogenous IDH1-R132C) at a density of 5,000 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS[9][10]. Incubate overnight at 37°C, 5% CO2.

  • Intermediate Dilution: Thaw a single 10 mM stock aliquot at room temperature. Perform a 3-fold serial dilution in pure DMSO to create a 1000x concentration gradient.

  • Media Spiking: Dilute the 1000x DMSO stocks 1:1000 into pre-warmed culture media. Mix vigorously. This ensures the final DMSO concentration across all wells (including the vehicle control) is exactly 0.1%[9].

  • Treatment: Aspirate the old media from the 96-well plate and apply the drug-containing media. Incubate for 48 to 72 hours[9][10].

  • Target Engagement Readout: Lyse the cells and measure intracellular D-2-HG levels using LC-MS/MS or a colorimetric assay. Ivosidenib should reduce 2-HG levels by >90% at concentrations as low as 0.5 µM[5].

  • Phenotypic Readout: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours and measure absorbance at 450 nm to determine the anti-proliferative IC50[10].

Self-Validating System & Quality Control

A robust protocol must validate its own integrity. Implement the following checks to ensure your data is artifact-free:

  • The Micro-Crystal Check (Physical Validation): When spiking the DMSO stock into aqueous culture media, observe the media under a phase-contrast microscope before adding it to the cells. If you observe needle-like micro-crystals, the local concentration of the drug exceeded its aqueous solubility limit during pipetting. Correction: Add the DMSO stock dropwise to the media while vortexing to prevent local supersaturation.

  • The Wild-Type Counter-Screen (Biological Validation): Always run a wild-type IDH1 cell line (e.g., U87 MG) in parallel as a negative control[10]. Ivosidenib is highly selective; it should exhibit an IC50 > 40 µM in WT cells[10]. If you observe significant toxicity in WT cells at low micromolar doses, your DMSO concentration is likely too high, or the compound has degraded into toxic byproducts.

References

  • What is the mechanism of Ivosidenib? - Patsnap Synapse. Patsnap. Available at:[Link]

  • Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. PMC/NIH. Available at: [Link]

  • IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA. TibsovoPro. Available at: [Link]

  • Ivosidenib enhances cisplatin sensitivity in ovarian cancer by reducing cancer cell stemness. NIH. Available at: [Link]

  • Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening. Frontiers. Available at: [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. RSC Publishing. Available at: [Link]

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Application

Application Notes &amp; Protocols: In Vivo Dosing and Vehicle Formulation for (R,S)-Ivosidenib in Murine Models

An in-depth guide for researchers, scientists, and drug development professionals. Introduction Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations confer a neomorphic enzymatic activity, catalyzing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, ultimately promoting tumorigenesis.[2][3]

Ivosidenib (AG-120) is a potent and selective, orally available small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[4][5] It is approved for the treatment of mIDH1-harboring cancers, where it acts by lowering 2-HG levels and restoring normal cellular differentiation.[3][6] This document provides a detailed guide for the preclinical in vivo use of (R,S)-ivosidenib , the racemic mixture, in murine models. It is important to note that the clinically approved and most studied form is the S-enantiomer (Ivosidenib).[7] The R-enantiomer is considered less active, and therefore, the potency of the racemic mixture may differ from the pure S-enantiomer.[8] The protocols and strategies herein are based on the extensive literature for ivosidenib and are designed to provide a robust framework for researchers utilizing the racemic compound.

Mechanism of Action of Ivosidenib

Ivosidenib selectively binds to and inhibits various mutated forms of the IDH1 enzyme (e.g., R132H, R132C) at concentrations significantly lower than those required to inhibit the wild-type enzyme.[3][6] This targeted inhibition blocks the production of the oncometabolite 2-HG. The subsequent reduction in intracellular 2-HG levels alleviates the block on cellular differentiation, allowing hematopoietic cells to mature properly.[6] This mechanism of action is one of promoting cellular differentiation rather than direct cytotoxicity.[9]

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 mIDH1 Cancer Cell Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate Normal\nEpigenetic Regulation Normal Epigenetic Regulation aKG->Normal\nEpigenetic Regulation WT_IDH1->aKG m_Isocitrate Isocitrate m_aKG α-Ketoglutarate mIDH1 Mutant IDH1 m_aKG->mIDH1 Oncometabolite 2-Hydroxyglutarate (2-HG) mIDH1->Oncometabolite Oncogenesis Oncogenesis (Differentiation Block) Oncometabolite->Oncogenesis Promotes Ivosidenib (R,S)-Ivosidenib Ivosidenib->mIDH1 Inhibits

Caption: Mechanism of (R,S)-Ivosidenib Action on Mutant IDH1 Signaling.

Physicochemical Properties & Formulation Challenges

A thorough understanding of the physicochemical properties of (R,S)-ivosidenib is fundamental to designing an effective in vivo study. Ivosidenib is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high membrane permeability but low aqueous solubility.[10] This low solubility is the primary hurdle for achieving adequate and consistent drug exposure in animal models.

PropertyValue / DescriptionSource
Molecular Formula C₂₈H₂₂ClF₃N₆O₃[10]
Molecular Weight 583.0 g/mol [10]
BCS Class Class 2 (High Permeability, Low Solubility)[10]
Aqueous Solubility Practically insoluble in aqueous solutions across a physiological pH range (1.2 to 7.4).[10]
Appearance White to light yellow crystalline solid.[10]

The key challenge is to develop a vehicle that can either solubilize the compound or keep it in a stable, uniform suspension to ensure reproducible dosing and absorption.

Vehicle Formulation Strategies

Given its low solubility, a suspension formulation is often the most practical approach for administering (R,S)-ivosidenib via oral gavage in mice. The goal is to create a homogenous mixture that prevents the drug from settling during dose administration. Solution-based formulations using co-solvents are possible but may present challenges with drug precipitation upon contact with aqueous gastrointestinal fluids.

Recommended Vehicle: Aqueous Suspension

A widely used and well-tolerated vehicle for poorly soluble compounds is an aqueous suspension using a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween® 80.

Rationale for Component Selection:

  • 0.5% - 1% Carboxymethylcellulose (CMC), sodium salt: A viscosity-enhancing agent that helps to keep the drug particles suspended, preventing rapid settling.[11]

  • 0.1% - 0.5% Polysorbate 80 (Tween® 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for easier and more uniform dispersion.[12]

  • Purified Water (or Saline): The aqueous base of the formulation.

Protocol: Preparation of a 10 mg/mL (R,S)-Ivosidenib Suspension

This protocol provides a method for preparing a stock suspension for oral gavage. Adjust quantities as needed based on the required dose concentration and number of animals.

Materials:

  • (R,S)-Ivosidenib powder

  • Carboxymethylcellulose (CMC), sodium salt (low viscosity)

  • Polysorbate 80 (Tween® 80)

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Calibrated balance

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • To prepare 50 mL of 0.5% CMC / 0.2% Tween® 80 vehicle:

    • Add 100 µL of Tween® 80 to approximately 40 mL of purified water in a beaker with a stir bar. Mix thoroughly.

    • Slowly add 0.25 g of CMC to the solution while stirring continuously. It may be necessary to heat the solution gently (to ~40-50°C) to aid in the dissolution of CMC.

    • Once the CMC is fully dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a 50 mL graduated cylinder and add purified water to bring the final volume to 50 mL. Mix well.

  • Prepare the Drug Suspension:

    • Weigh the required amount of (R,S)-ivosidenib. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of the compound.

    • Place the weighed powder into a clean mortar.

    • Add a small volume (e.g., 0.5 mL) of the prepared vehicle to the powder.

    • Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to break up any aggregates and ensure the particles are adequately wetted.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

    • Transfer the final suspension to a suitable container (e.g., a small beaker or vial) with a magnetic stir bar.

  • Final Homogenization and Storage:

    • Stir the suspension continuously on a stir plate for at least 15-30 minutes before dosing to ensure homogeneity.

    • Crucially, the suspension must be stirred continuously during the dose-drawing procedure to ensure each animal receives the correct dose.

    • Prepare the suspension fresh daily. If stability data is available to support longer storage, it may be stored at 2-8°C, but must be brought to room temperature and thoroughly re-suspended before use.

Formulation_Selection_Workflow start Start: (R,S)-Ivosidenib (BCS Class 2) physchem Characterize Physicochemical Properties (Solubility) start->physchem route Define Route & Desired Dose Range (Oral, 50-150 mg/kg) start->route screen Screen Formulation Strategies physchem->screen route->screen suspension Aqueous Suspension (e.g., CMC, Tween 80) screen->suspension Preferred for Insoluble solution Co-solvent Solution (e.g., PEG400, DMSO) screen->solution lipid Lipid-based System (e.g., SEDDS) screen->lipid If high fat solubility test Prepare & Test Prototypes (Homogeneity, Stability) suspension->test solution->test lipid->test select Select Lead Formulation test->select Meets Criteria in_vivo Proceed to In Vivo Study select->in_vivo

Caption: Workflow for Selecting a Suitable Formulation Strategy.

In Vivo Dosing & Administration

Oral gavage is the most common and effective route for administering ivosidenib in murine models to study its systemic effects.[4]

Dose Selection

Dose selection should be based on the study's objectives (e.g., pharmacodynamics, efficacy). Published preclinical studies have demonstrated the efficacy of ivosidenib at doses between 50 mg/kg and 150 mg/kg administered once daily.[4][13]

Study TypeSpecies / ModelDose(s)Key FindingSource
Pharmacodynamics BALB/c mice (HT1080 xenograft)50 & 150 mg/kg (single dose)Dose-dependent tumor 2-HG reduction (92-95% inhibition at 12h).[4][14]
Efficacy Mouse xenograft model (AML)50 & 150 mg/kgCaused tumor regression.[13]
Pharmacokinetics Mice10 mg/kg (oral)Oral bioavailability of 48%.[13]

For initial studies, a dose of 50 mg/kg or 100 mg/kg once daily is a reasonable starting point.

Protocol: Oral Gavage in Mice

This procedure requires training and a steady hand to ensure the compound is delivered to the stomach without causing injury or distress to the animal. Always adhere to institutional IACUC guidelines.[15]

Materials:

  • Prepared (R,S)-ivosidenib suspension

  • Appropriate syringes (e.g., 1 mL)

  • 18-20 gauge, 1.5-inch flexible or rigid, ball-tipped gavage needles

  • Animal scale

Step-by-Step Methodology:

  • Preparation:

    • Weigh each mouse accurately to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[15][16] For a 25g mouse receiving a 10 mg/mL suspension for a 100 mg/kg dose, the volume would be 0.25 mL.

    • Ensure the drug suspension is continuously stirring. Draw up the calculated volume into the syringe immediately before dosing each animal.

  • Animal Restraint:

    • Firmly scruff the mouse by grasping the loose skin over the neck and shoulders. This should immobilize the head and cause the forelegs to extend.[15]

    • Position the mouse vertically, allowing its body to rest against your hand or fingers for support. The head should be tilted slightly back to create a straight line from the mouth to the esophagus.[16]

  • Needle Insertion:

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouse's mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.[15]

    • The needle should pass smoothly with minimal resistance. If resistance is felt or the animal coughs, withdraw immediately. This may indicate entry into the trachea.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus (pre-measure the needle length from the mouth to the last rib to avoid stomach perforation), dispense the contents of the syringe slowly and steadily.[15][17]

    • Do not rotate the needle during administration.[16]

  • Post-Procedure Monitoring:

    • Gently withdraw the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as labored breathing or coughing, which could indicate aspiration.[16]

    • Continue to monitor animals according to your institutional protocol.

Pharmacokinetic and Pharmacodynamic Assessment

To validate the in vivo study, it is essential to assess both drug exposure (Pharmacokinetics, PK) and target engagement (Pharmacodynamics, PD).

Pharmacokinetic (PK) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of (R,S)-ivosidenib.

  • Procedure: A satellite group of animals is typically used. Following oral administration, blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Plasma is isolated, and the concentration of (R,S)-ivosidenib is quantified using a validated LC-MS/MS method.[13] Key parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure) can then be calculated.[13][18]

Pharmacodynamic (PD) Analysis: 2-HG Measurement

The most relevant PD biomarker for ivosidenib activity is the level of the oncometabolite 2-HG.[19] A significant reduction in 2-HG levels in tumor tissue or plasma confirms target engagement.

  • Procedure: In tumor-bearing mice, tumors and/or blood can be collected at specified times after dosing. For a single-dose study, a 12-hour time point is effective for observing maximal 2-HG suppression.[4]

  • Analysis:

    • Homogenize tumor tissue or use plasma samples.

    • Perform a metabolite extraction (e.g., using a methanol/acetonitrile/water solution).

    • Quantify 2-HG levels using a specialized LC-MS/MS method. Several commercial kits and published methods are available for this purpose.

    • Compare 2-HG levels in treated animals to those in vehicle-treated controls. A robust response is typically a >90% reduction in tumor 2-HG levels.[4]

Conclusion

The successful in vivo evaluation of (R,S)-ivosidenib in murine models is critically dependent on a well-designed formulation and a precise dosing strategy. Due to its BCS Class 2 properties, developing a stable and homogenous suspension is paramount for achieving reproducible oral exposure. The protocols outlined in this guide, based on published data for the active S-enantiomer, provide a comprehensive framework for vehicle preparation, oral gavage administration, and the assessment of pharmacokinetic and pharmacodynamic endpoints. By carefully controlling these variables, researchers can generate reliable and interpretable data to advance our understanding of mIDH1 inhibition in cancer biology.

References

  • Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study. (2019). Thieme Connect. Available at: [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Drug Metabolism and Disposition. Available at: [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Institutional Animal Care and Use Committee. (N.D.). Oral Gavage In Mice and Rats. University of Tennessee Health Science Center. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (N.D.). ResearchGate. Available at: [Link]

  • Fan, B., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2-Mutant Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivosidenib? Patsnap. Available at: [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Semantic Scholar. Available at: [Link]

  • FDA. (2018). Center for Drug Evaluation and Research Application Number: 211192Orig1s000. accessdata.fda.gov. Available at: [Link]

  • Pharmacokinetic parameters of ivosidenib in mice. (N.D.). ResearchGate. Available at: [Link]

  • Al-Trad, B., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available at: [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Publications. Available at: [Link]

  • Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. Lenus.ie. Available at: [Link]

  • Ivosidenib: uses, dosing, warnings, adverse events, interactions. (2024). drugs.com. Available at: [Link]

  • Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. PMC. Available at: [Link]

  • Abou-Alfa, G.K., et al. (2024). Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study. PMC. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. wsu.edu. Available at: [Link]

  • UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. uq.edu.au. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]

  • Hagedorn, M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (N.D.). ivosidenib. guidetopharmacology.org. Available at: [Link]

  • TIBSOVO® (ivosidenib tablets). (N.D.). IDH1 Mutations in AML. tibsovopro.com. Available at: [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. instechlabs.com. Available at: [Link]

  • Ivosidenib forms and pharmaceutical compositions. (2020). Google Patents.
  • PubChem. (N.D.). Ivosidenib. National Center for Biotechnology Information. Available at: [Link]

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  • Altasciences. (N.D.). PLANNING YOUR PRECLINICAL ASSESSMENT. altasciences.com. Available at: [Link]

  • TIBSOVO® (ivosidenib tablets). (N.D.). Dosing & Management for AML. tibsovopro.com. Available at: [Link]

  • Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study. (2025). ResearchGate. Available at: [Link]

  • NC3Rs. (N.D.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. nc3rs.org.uk. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. Available at: [Link]

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  • FDA. (N.D.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. fda.gov. Available at: [Link]

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Method

Application Note: Advanced HPLC Method Development for the Chiral Separation and Purification of Ivosidenib Stereoisomers

Introduction & Clinical Rationale Ivosidenib (AG-120) is a potent, first-in-class targeted inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, utilized clinically for the treatment of relapsed or refractor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Ivosidenib (AG-120) is a potent, first-in-class targeted inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, utilized clinically for the treatment of relapsed or refractory acute myeloid leukemia (AML) and cholangiocarcinoma[1][2]. The ivosidenib molecule possesses two chiral centers, theoretically yielding four distinct stereoisomers[3].

The therapeutic efficacy of the drug is strictly stereospecific. The active configuration (specifically the isolated (S)-diastereomer) allosterically binds to the mIDH1 dimer interface, restoring normal cellular differentiation by halting the production of the oncometabolite 2-hydroxyglutarate (2-HG)[1][4]. Conversely, the (R)-enantiomer and other stereoisomeric forms (such as the S,R and R,R impurities) exhibit significantly inferior inhibitory capacity and pose risks of altered pharmacokinetic or toxicological profiles[4][5]. Consequently, robust analytical and preparative chiral chromatography is a critical requirement for drug development, quality control, and clinical monitoring[1].

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 mIDH1 Mutant IDH1 (mIDH1) TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG mIDH1 Activity Oncogenesis Leukemogenesis / Tumor Progression TwoHG->Oncogenesis Ivosidenib (S)-Ivosidenib (AG-120) Ivosidenib->mIDH1 Allosteric Inhibition

Mechanism of Action: (S)-Ivosidenib allosterically inhibits mIDH1, preventing 2-HG production.

Mechanistic Basis of Separation

To achieve baseline resolution of ivosidenib stereoisomers, the analytical strategy heavily relies on Polysaccharide-based Chiral Stationary Phases (CSPs). Specifically, immobilized cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IB) provides an optimal chiral recognition environment[1].

Causality of Interaction : The separation is not arbitrary; it is governed by a three-point interaction model. The carbamate linkages on the CSP act as both hydrogen-bond donors (NH) and acceptors (C=O), interacting with the oxopyrrolidine and amide moieties of ivosidenib. Simultaneously, the 3,5-dimethylphenyl groups provide π−π stacking interactions with the chlorophenyl and fluoropyridin rings of the drug. The chiral helical twist of the cellulose backbone ensures strict steric discrimination, allowing the active and inactive isomers to elute at different retention times. Immobilized phases are explicitly chosen over coated phases to allow the use of a broader range of organic modifiers without degrading the column[1].

Experimental Protocols: Analytical to Preparative Scale

A self-validating analytical method must be established to confirm system suitability before any preparative scale-up. Two orthogonal methods are employed: Normal Phase (NP) for high preparative loading and Reversed-Phase (RP) for LC-MS compatibility and strict impurity profiling[1][5].

Analytical HPLC Method Development

Protocol A: Normal Phase Chiral Separation (Optimal for Prep Scale-Up) [1]

  • Column Selection : CHIRALPAK® IB (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation : Formulate a mixture of n-Hexane and Ethanol at an 80:20 (v/v) ratio. Degas ultrasonically for 15 minutes. Causality: Hexane acts as the non-polar bulk solvent to maintain the CSP's secondary structure, while ethanol modulates the retention time by competing for hydrogen-bonding sites within the chiral cavities.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C. Causality: Maintaining isothermal conditions balances the enthalpic gains of chiral recognition with the kinetic efficiency of mass transfer, preventing peak broadening caused by solvent viscosity.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL of 1 mg/mL racemic/diastereomeric mixture dissolved in the mobile phase.

  • System Suitability (Self-Validation) : Verify that the resolution ( Rs​ ) between the critical pair is ≥1.5 , the tailing factor is ≤1.5 , and the %RSD of retention times over 5 injections is <2.0% .

Protocol B: Reversed-Phase Chiral Separation (Optimal for Impurity Profiling) [5]

  • Mobile Phase : Prepare a mixture of Methanol and 0.1% aqueous formic acid in a 65:35 (v/v) ratio.

  • Chromatographic Conditions : Set the flow rate to 0.8 mL/min with UV detection at 248 nm.

  • Elution Profile : Under these conditions, the R,R impurity elutes first (~4.8 min), followed by the S,R impurity (~5.7 min), and finally the active ivosidenib API (~6.5 min)[5].

Preparative Purification Workflow

Once the analytical method is validated, the process is scaled geometrically to a preparative column to isolate the desired diastereomer with >99.9% chiral purity[2].

Workflow Start Racemic/Diastereomeric Ivosidenib Mixture CSP CSP Screening (e.g., CHIRALPAK IB) Start->CSP MP Mobile Phase Optimization (Hexane/EtOH vs. MeOH/FA) CSP->MP Select Best Hit Analyt Analytical Validation (Resolution > 1.5) MP->Analyt Optimize Rs Prep Preparative Scale-Up (Loading Capacity) Analyt->Prep Scale-up Factor Frac Fraction Collection & Solvent Recovery Prep->Frac QC Chiral Purity QC (>99.9% ee) Frac->QC Enantiomeric Excess

Step-by-step workflow for the chiral separation and preparative purification of Ivosidenib.

  • Loading Capacity Study : Perform sequential injections of increasing concentration (up to 50 mg/mL) on the analytical column to determine the breakthrough volume and map the nonlinear isotherm behavior.

  • Scale-Up Execution : Transfer the 80:20 Hexane/EtOH method to the preparative CHIRALPAK IB column (e.g., 250 mm × 20 mm ID). Adjust the flow rate proportionally to the square of the column radius (e.g., ~19 mL/min).

  • Fraction Collection : Utilize peak-based fraction triggering (threshold > 50 mAU at 254 nm). Collect the leading edge and the trailing edge into separate, pre-labeled vessels.

  • Recovery & QC : Evaporate the solvent under reduced pressure (rotary evaporation at 35 °C to prevent thermal degradation). Re-dissolve the purified API and analyze using Protocol A to confirm >99.9% enantiomeric excess (ee)[2].

Quantitative Data & Method Validation Summary

The following table synthesizes the validation parameters for the optimized chiral HPLC methods, ensuring a trustworthy and reproducible framework for quality control and pharmacopoeial compliance[1][5].

ParameterNormal Phase (Chiralpak IB)Reversed Phase (MeOH/Formic Acid)
Target Analytes (R) and (S) EnantiomersIvosidenib, S,R, and R,R impurities
Mobile Phase n-Hexane / Ethanol (80:20 v/v)Methanol / 0.1% Formic Acid (65:35)
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 254 nm248 nm
Resolution ( Rs​ ) > 2.0> 1.5 between all stereoisomers
Linearity ( R2 ) > 0.999> 0.999 (25–250 μg/mL)
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mL0.075 µg/mL (for impurities)
Recovery (Accuracy) 98.5% - 101.2%98.0% - 102.0%

Conclusion

The development of a robust chiral HPLC method for ivosidenib is non-negotiable for ensuring the safety and efficacy of the final drug product. By leveraging the specific hydrogen-bonding and steric interactions of polysaccharide-based CSPs, scientists can achieve baseline resolution of ivosidenib's stereoisomers. The protocols detailed herein provide a self-validating, scalable pathway from analytical impurity profiling to preparative enantiomer purification, satisfying stringent regulatory standards[3][5].

References

  • Benchchem. "Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide." 4

  • Benchchem. "Chiral Separation and Analysis of Ivosidenib Enantiomers: An In-depth Technical Guide." 1

  • ResearchGate. "Chiral LC method development for stereo-selective separation and quantification of Ivosidenib and its S,R and R,R isomeric impurities in drug substance and finished product." 5

  • European Medicines Agency (EMA). "Tibsovo | EMA Assessment Report." 3

  • ChemicalBook. "The synthesis method of Ivosidenib."2

Sources

Application

Application Note: Intracellular 2-Hydroxyglutarate (2-HG) Suppression and Quantification Assays Using (R,S)-Ivosidenib

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step LC-MS/MS quantification protocols. Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step LC-MS/MS quantification protocols.

Mechanistic Rationale & Experimental Causality

Isocitrate dehydrogenase 1 (IDH1) mutations, predominantly occurring at the R132 residue (e.g., R132H, R132C), confer a neomorphic enzymatic activity to the protein[1]. Instead of converting isocitrate to α -ketoglutarate ( α -KG), mutant IDH1 (mIDH1) catalyzes the NADPH-dependent reduction of α -KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[1]. The aberrant intracellular accumulation of D-2-HG competitively inhibits α -KG-dependent dioxygenases, driving epigenetic dysregulation and blocking cellular differentiation[2].

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG mIDH1 mIDH1 Mutant IDH1 (e.g., R132H/C) Epigenetics Epigenetic Dysregulation & Blocked Differentiation D2HG->Epigenetics Accumulation Ivosidenib (R,S)-Ivosidenib (Racemic Inhibitor) Ivosidenib->mIDH1 Allosteric Inhibition

Figure 1: mIDH1 signaling pathway and allosteric inhibition by (R,S)-ivosidenib.

Designing a Self-Validating Assay System

To ensure absolute trustworthiness in your pharmacokinetic/pharmacodynamic (PK/PD) data, the assay must be designed as a self-validating system. Do not merely execute steps; understand the chemical causality behind them:

  • Metabolic Quenching: Cellular metabolism fluctuates on a millisecond scale. Utilizing pre-chilled 80% methanol at -80°C instantly quenches enzymatic activity and precipitates proteins, ensuring the captured 2-HG concentration reflects the exact moment of lysis.

  • Internal Standardization (IS): The addition of heavy-isotope labeled 13C5​ -2-HG or d4​ -2-HG directly into the extraction buffer is non-negotiable. This corrects for matrix effects during electrospray ionization (ESI) and variations in extraction recovery[4].

  • Chiral Resolution: Standard reverse-phase liquid chromatography cannot distinguish between D-2-HG (the mIDH1-derived oncometabolite) and L-2-HG (a byproduct of normal hypoxic metabolism). Chiral chromatography is strictly required to quantify the specific suppression of the D-enantiomer[5][6].

Step-by-Step Methodologies

Workflow Cell 1. Cell Culture HT-1080 (mIDH1) Treat 2. Drug Treatment (R,S)-Ivosidenib Cell->Treat Extract 3. Quench & Extract 80% MeOH (-80°C) Treat->Extract LCMS 4. Chiral LC-MS/MS MRM 147 -> 129 Extract->LCMS Analyze 5. Normalization (IS & Protein) LCMS->Analyze

Figure 2: End-to-end workflow for intracellular 2-HG suppression and quantification.

Protocol A: Cell Culture & (R,S)-Ivosidenib Treatment

Note: HT-1080 cells harbor a naturally occurring heterozygous IDH1-R132C mutation, making them an ideal endogenous model[7].

  • Seeding: Seed HT-1080 cells in 6-well tissue culture plates at a density of 3×105 cells/well. Incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Drug Preparation: Prepare a 1000× serial dilution series of (R,S)-ivosidenib in 100% DMSO.

  • Treatment: Spike the drug into fresh culture media to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is uniform across all wells and does not exceed 0.1% (v/v).

  • Incubation: Incubate for 48 hours. Causality: A 48-hour window allows sufficient time for the turnover and clearance of pre-existing intracellular 2-HG, reflecting true steady-state enzymatic inhibition.

Protocol B: Intracellular Metabolite Extraction
  • Washing: Rapidly aspirate the culture media and wash the cells twice with ice-cold PBS to remove extracellular 2-HG.

  • Quenching: Immediately add 1 mL of pre-chilled (-80°C) extraction buffer (80% Methanol / 20% Water) containing 1 µM of 13C5​ -2-HG (Internal Standard) to each well.

  • Lysis: Transfer the plate to a -80°C freezer for 20 minutes to complete cell lysis and protein precipitation.

  • Harvesting: Scrape the cells using a cell scraper and transfer the entire suspension to pre-chilled 1.5 mL microcentrifuge tubes.

  • Separation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac). Resuspend the dried pellet in 100 µL of LC-MS mobile phase.

  • Protein Normalization: Critical Step. Retain the protein pellet from Step 5. Solubilize it in 0.1 M NaOH and perform a BCA Protein Assay. All final 2-HG concentrations must be normalized to total protein content (e.g., ng 2-HG / µg protein).

Protocol C: Chiral LC-MS/MS Quantification
  • Chromatography: Utilize a covalently bonded glycopeptide chiral column (e.g., Supelco CHIROBIOTIC® R, 25 cm × 4.6 mm, 5 µm)[6].

  • Mobile Phase: Isocratic flow of 75% Ethanol/Methanol (3:1) and 25% Water containing 0.1% Triethylamine acetate (TEAA), adjusted to pH 4.5[6].

  • Flow Rate: 0.4 mL/min at a column temperature of 20°C[6].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • Endogenous 2-HG: m/z 147.0 129.0 (representing the loss of H 2​ O)[1].

    • Internal Standard ( 13C5​ -2-HG): m/z 152.0 134.0.

Quantitative Data Presentation

When validating your assay using the racemic mixture versus the active enantiomer, expect a shift in the IC 50​ due to the presence of the less active R-enantiomer. The table below summarizes the expected quantitative benchmarks for assay validation.

Treatment CompoundCell Line ModelTarget MutationExpected IC 50​ (Intracellular 2-HG)Max 2-HG Suppression at 10 µM
(R,S)-Ivosidenib (Racemate)HT-1080IDH1-R132C~50 nM - 150 nM> 90%
S-Ivosidenib (Active Enantiomer)HT-1080IDH1-R132C~10 nM - 20 nM> 95%
Vehicle Control (0.1% DMSO)HT-1080IDH1-R132CN/A (Baseline)0%

Data Interpretation Note: If the maximum suppression of 2-HG does not exceed 90% at saturating doses, investigate the chiral resolution of your LC-MS/MS method, as overlapping L-2-HG peaks from normal cellular metabolism may be artificially inflating the D-2-HG baseline.

References

  • Title: Cancer-associated IDH1 mutations produce 2-hydroxyglutarate Source: Nature / PubMed Central (PMC) URL: [Link]

  • Title: Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors Source: Clinical Pharmacokinetics / PubMed Central (PMC) URL: [Link]

  • Title: Absolute Quantification of 2-Hydroxyglutarate on Tissue by MALDI MSI for Rapid and Precise Identification of IDH Mutations in Human Glioma Source: Analytical Chemistry / PubMed URL: [Link]

  • Title: US11013734B2 - Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1)

Sources

Method

LC-MS/MS mass spectrometry detection protocols for (R,S)-ivosidenib in plasma

Title: High-Sensitivity LC-MS/MS Protocol for the Quantification of (R,S)-Ivosidenib in Plasma: Mechanistic Insights and Bioanalytical Validation Target Audience: Researchers, bioanalytical scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Sensitivity LC-MS/MS Protocol for the Quantification of (R,S)-Ivosidenib in Plasma: Mechanistic Insights and Bioanalytical Validation

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & Mechanistic Background

Ivosidenib (AG-120, Tibsovo®) is a potent, targeted, first-in-class oral small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1)[1]. In normal cellular metabolism, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic point mutations in IDH1 result in a neomorphic enzyme activity that reduces α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation, blocked cellular differentiation, and oncogenesis. Ivosidenib selectively binds to and inhibits mIDH1, restoring normal differentiation in acute myeloid leukemia (AML) and cholangiocarcinoma cells.

Accurate pharmacokinetic (PK) profiling of ivosidenib in plasma is critical for dose optimization and therapeutic monitoring. Due to the complex plasma matrix and the need for high sensitivity (low ng/mL range), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for its quantification [1, 2].

IDH1_Pathway Iso Isocitrate mIDH1 Mutant IDH1 Enzyme Iso->mIDH1 binds D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG neomorphic reduction aKG α-Ketoglutarate (α-KG) aKG->D2HG converted Onco Epigenetic Dysregulation & Oncogenesis D2HG->Onco accumulates Ivo Ivosidenib (AG-120) Ivo->mIDH1 allosteric inhibition

Fig 1: Mechanism of mutant IDH1 driving oncogenesis and targeted allosteric inhibition by Ivosidenib.

Experimental Design & Rationale

As a bioanalytical scientist, developing a robust assay requires understanding the "why" behind every methodological choice. This protocol is designed around three core principles:

  • Sample Extraction (Protein Precipitation): Plasma contains high levels of endogenous proteins and phospholipids that cause column fouling and severe ion suppression in the MS source. A simple, rapid protein precipitation (PPT) using acetonitrile (ACN) in a 3:1 (organic:aqueous) ratio efficiently denatures proteins while maintaining the solubility of the lipophilic ivosidenib molecule [3].

  • Chromatography (Reversed-Phase UPLC): A C18 stationary phase (e.g., Acquity BEH C18) provides optimal retention and baseline separation of ivosidenib from early-eluting polar matrix components. A mobile phase containing 0.1% formic acid acts as a proton donor, ensuring the analyte is pre-ionized before entering the mass spectrometer [2].

  • Mass Spectrometry (ESI+ MRM): Electrospray ionization in positive mode (ESI+) is selected because the secondary amine and pyridine-like nitrogen atoms in ivosidenib readily accept a proton to form a highly stable [M+H]+ precursor ion at m/z 583.1. Collision-induced dissociation (CID) breaks the molecule at its weakest amide bond, yielding a dominant product ion at m/z 186.1 [2].

Materials and Reagents

  • (R,S)-Ivosidenib Reference Standard (Purity >98%)

  • Internal Standard (IS): Ivosidenib-d4 (Stable isotope-labeled IS is highly recommended to correct for matrix effects) [1].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank K2EDTA human or animal plasma.

Step-by-Step Analytical Protocol

Preparation of Solutions
  • Primary Stock: Dissolve ivosidenib standard in 100% methanol to yield a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute the primary stock with 50% methanol in water to prepare working solutions ranging from 20 ng/mL to 20,000 ng/mL.

  • Internal Standard (IS) Solution: Prepare Ivosidenib-d4 at a working concentration of 100 ng/mL in 100% acetonitrile. Note: Using ACN as the IS diluent allows simultaneous protein precipitation and IS spiking, minimizing volumetric errors.

Sample Preparation (Extraction Workflow)
  • Thaw plasma samples on wet ice to prevent ex vivo degradation.

  • Aliquot 50 µL of plasma (blank, calibration standards, quality controls, or unknown samples) into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of the IS working solution (100 ng/mL ivosidenib-d4 in ACN) to the plasma.

  • Vortex the mixture vigorously for 2 minutes. Causality: High-shear mixing is required to disrupt protein-drug binding, ensuring total recovery of ivosidenib.

  • Centrifuge at 13,000 rpm (approx. 15,000 × g) for 10 minutes at 4°C to pellet the precipitated proteins [3].

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

LCMS_Workflow Plasma Plasma Sample (50 µL) Spike Spike Internal Standard (Ivosidenib-d4 in ACN) Plasma->Spike PPT Protein Precipitation (Vortex 2 min) Spike->PPT Centrifuge Centrifugation (13,000 rpm, 10 min, 4°C) PPT->Centrifuge LC UPLC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant (100 µL) MS ESI+ MS/MS Detection (MRM Mode) LC->MS Eluent Data Quantification & PK Analysis MS->Data Peak Area Ratio

Fig 2: Step-by-step bioanalytical workflow for Ivosidenib extraction and LC-MS/MS quantification.

Liquid Chromatography Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Temperatures: Column at 40°C (reduces solvent viscosity and backpressure); Autosampler at 4°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B (Focuses the analyte at the head of the column)

    • 0.5 - 1.5 min: Linear ramp to 90% B (Elutes the target compound)

    • 1.5 - 2.5 min: Hold at 90% B (Flushes highly lipophilic matrix components)

    • 2.5 - 2.6 min: Drop to 20% B

    • 2.6 - 3.5 min: Hold at 20% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

Data Presentation & System Validation

Table 1: MRM Transitions and Compound-Specific Parameters

Note: The primary transition is used for quantification, while the secondary transition serves as a qualifier to confirm peak identity via ion ratio tracking.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Ivosidenib (Quantifier) 583.1186.11007836
Ivosidenib (Qualifier) 583.1214.51007828
Ivosidenib-d4 (IS) 587.1186.11007836
Table 2: Typical Method Validation Metrics (FDA/EMA Guidelines)
Validation ParameterAcceptance CriteriaTypical Result (Plasma)
Linear Dynamic Range R2>0.99 (1/x² weighting)2.0 – 2000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%2.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 9.9%
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)-6.0% to +5.7%
Extraction Recovery Consistent across QC levels> 80%
Self-Validating System Suitability Checks

To guarantee the integrity of the analytical run, the following self-validating checks must be integrated into your sequence:

  • Double-Blank Matrix Check: Inject a blank plasma sample (no analyte, no IS) immediately before the LLOQ. This verifies the absence of carryover from previous high-concentration injections and proves the absence of endogenous isobaric interference.

  • Internal Standard Tracking: The peak area of the IS must remain within ±15% of the mean IS area across the entire run. A steadily drifting IS response indicates matrix accumulation on the column or source fouling, invalidating the run.

  • Quality Control (QC) Bracketing: Intersperse Low, Mid, and High QC samples after every 10-15 unknown samples. The run is only valid if ≥67% of QCs are within ±15% of their nominal concentrations.

References

  • Yin, F., Yu, S., Narayanaswamy, R., Mangus, H., McCourt, E., & Liu, G. (2021). Quantitation of ivosidenib in human plasma via LC-MS/MS and its application in clinical trials. Bioanalysis, 13(11), 875-889. URL:[Link]

  • Dittakavi, S., Jat, R. K., Mallurwar, S. R., Jairam, R. K., & Mullangi, R. (2019). Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 μL mice plasma: application to a pharmacokinetic study. National Center for Biotechnology Information (PMC). URL:[Link]

  • Wang, X., et al. (2022). Validated UPLC-MS/MS method for the determination of ivosidenib in rat plasma: Application to a pharmacokinetic study. Acta Chromatographica, 35(3), 227-232. URL:[Link]

Application

Application Note: Formulation and Administration of (R,S)-Ivosidenib for Preclinical In Vivo Studies

Scientific Background & Mechanistic Rationale (R,S)-Ivosidenib (AG-120) is a potent, first-in-class, orally bioavailable small-molecule inhibitor targeting the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme[1]. In norm...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Mechanistic Rationale

(R,S)-Ivosidenib (AG-120) is a potent, first-in-class, orally bioavailable small-molecule inhibitor targeting the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme[1]. In normal cellular metabolism, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, point mutations in the active site of IDH1 (such as R132H or R132C) confer a neomorphic catalytic activity, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[1].

The pathological accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation, a blockade in cellular differentiation, and tumor immunoevasion[2]. Ivosidenib acts by allosterically binding to the mIDH1 enzyme, halting D-2-HG production, and restoring normal cellular differentiation[1].

G Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Catalyzed by mIDH1 mIDH1 Mutant IDH1 Enzyme Epigenetics Epigenetic Dysregulation & Blocked Differentiation D2HG->Epigenetics Intracellular Accumulation Ivosidenib (R,S)-Ivosidenib (AG-120) Ivosidenib->mIDH1 Allosteric Inhibition

Metabolic blockade of mutant IDH1 by ivosidenib, preventing D-2-HG oncometabolite accumulation.

Physicochemical Challenges & Formulation Strategy

As a highly lipophilic compound, (R,S)-ivosidenib presents significant formulation challenges for in vivo aqueous delivery. Simply dispersing the active pharmaceutical ingredient (API) in water results in rapid flocculation, particle aggregation, and inconsistent dosing. To achieve a stable, homogenous suspension suitable for oral gavage (p.o.), the industry-standard preclinical vehicle is 0.5% Methylcellulose (MC) with 0.2% Tween 80 in sterile water [2][3][4].

The Causality of the Formulation:

  • Methylcellulose (400 cP): Acts as a suspending agent. By increasing the kinematic viscosity of the aqueous continuous phase, MC drastically reduces the sedimentation rate of the suspended ivosidenib particles (governed by Stokes' Law), ensuring the dose remains uniform while in the syringe[5].

  • Tween 80 (Polysorbate 80): Acts as a non-ionic surfactant and wetting agent. It lowers the interfacial tension between the hydrophobic API crystals and the aqueous vehicle, preventing the powder from floating on the surface and mitigating particle agglomeration[5].

Table 1: Formulation Components and Functional Causality
ComponentConcentrationFunctionMechanistic Rationale
(R,S)-Ivosidenib 15 - 45 mg/mLActive Pharmaceutical IngredientTargeted mIDH1 allosteric inhibitor.
Methylcellulose (MC) 0.5% (w/v)Viscosity ModifierIncreases fluid viscosity to prevent rapid API sedimentation prior to gavage.
Tween 80 0.2% (v/v)Surfactant / Wetting AgentReduces hydrophobic exclusion of the API, ensuring uniform particle dispersion.
Sterile Water Q.S. to 100%Continuous PhaseBiocompatible carrier for gastrointestinal absorption.

Preclinical Pharmacodynamics & Dosing Parameters

Preclinical studies in murine xenograft and syngeneic models have established robust pharmacokinetic/pharmacodynamic (PK/PD) profiles for ivosidenib. The table below summarizes the quantitative data driving standard experimental designs.

Table 2: Standard In Vivo Parameters for Ivosidenib in Mice
ParameterStandard Value / ObservationReference
Route of Administration Oral Gavage (p.o.)[3][4]
Standard Dosing Regimen 150 mg/kg BID or 450 mg/kg BID[2][4]
Dosing Volume 10 mL/kg (Mice)[5]
PD Biomarker Readout Intratumoral D-2-HG reduction (>95%)[1][2]
Vehicle Preparation Prepared fresh daily or stored at 4°C[4][5]

Step-by-Step Formulation Protocol

Note: Ivosidenib suspensions should ideally be prepared fresh daily to prevent long-term Ostwald ripening (crystal growth) which can clog gavage needles[4].

Phase 1: Preparation of the Vehicle (0.5% MC / 0.2% Tween 80)
  • Heat approximately 30% of the total required volume of sterile water to 80°C.

  • Slowly sift the required mass of Methylcellulose (400 cP) into the hot water while stirring vigorously with a magnetic stir bar. Causality: MC is insoluble in hot water; dispersing it hot prevents the formation of impenetrable clumps ("fish-eyes").

  • Once the powder is fully dispersed, remove from heat and add the remaining 70% of the water as ice-cold sterile water.

  • Continue stirring at 4°C (in a cold room or on ice) for 30–60 minutes until the solution becomes completely clear and viscous[5].

  • Add 0.2% (v/v) Tween 80 to the clear MC solution and stir gently until fully incorporated[5].

Phase 2: Preparation of the (R,S)-Ivosidenib Suspension
  • Calculation: Determine the required concentration based on a 10 mL/kg dosing volume. For a 150 mg/kg dose, the required suspension concentration is 15 mg/mL.

  • Weighing: Weigh the calculated mass of (R,S)-ivosidenib powder using an analytical balance.

  • Trituration (Critical Step): Transfer the API powder to a clean, dry glass mortar. Add a few drops of the prepared vehicle (just enough to wet the powder) and triturate vigorously with a pestle to form a smooth, uniform paste[5]. Causality: Mechanical shear forces are required to break apart primary drug agglomerates. Skipping this step will result in a lumpy, un-syringable suspension.

  • Geometric Dilution: Gradually add small volumes of the vehicle to the paste, mixing continuously, until the suspension is fluid enough to pour.

  • Transfer & Sonication: Transfer the mixture to a calibrated beaker or volumetric flask. Rinse the mortar with additional vehicle and add to the main batch to ensure complete API transfer. Bring to the final target volume.

  • Homogenization: Vortex the suspension for 2 minutes, followed by low-power bath sonication for 5–10 minutes to ensure a fine, homogenous dispersion[6].

Self-Validating Quality Control

To ensure scientific integrity and reproducible dosing, the formulation must pass the following self-validating checks before animal administration:

  • Validation Checkpoint 1 (Visual Homogeneity): Hold the suspension to the light. It should appear as a uniform, milky dispersion without large visible flakes or powder floating at the meniscus. Phase separation within 5 minutes indicates insufficient Tween 80 or incomplete trituration.

  • Validation Checkpoint 2 (Syringability): Draw 1 mL of the suspension through a standard 20-gauge (20G) bulb-tipped oral gavage needle. The fluid must aspirate and dispense smoothly with minimal thumb pressure. Resistance or clogging indicates incomplete particle size reduction, necessitating further sonication.

Oral Gavage Administration Workflow

  • Animal Preparation: Weigh each mouse immediately prior to dosing to calculate the exact administration volume (Volume [mL] = Animal Weight [kg] × 10 mL/kg)[5].

  • Suspension Maintenance: Place the ivosidenib suspension on a magnetic stir plate at low speed during the dosing session. Causality: Continuous agitation prevents gradual sedimentation of the API, ensuring the first and last mouse receive the exact same dose concentration.

  • Administration:

    • Securely restrain the mouse by the scruff to align the esophagus.

    • Introduce the 20G gavage needle over the tongue and gently advance it down the esophagus. It should pass with zero resistance.

    • Smoothly depress the plunger to deliver the ivosidenib suspension directly into the stomach.

  • Monitoring: Monitor the animals for 5 minutes post-gavage for signs of aspiration or distress.

References

  • Tumor-derived CCL2 drives tumor growth and immunosuppression in IDH1-mutant cholangiocarcinoma - nih.gov -[Link]

  • Inhibition of D-2HG leads to upregulation of a proinflammatory gene signature in a novel HLA-A2/HLA-DR1 transgenic mouse model of IDH1R132H-expressing glioma - bmj.com -[Link]

  • Mutant-IDH inhibits Interferon-TET2 signaling to promote immunoevasion and tumor maintenance in cholangiocarcinoma - nih.gov -[Link]

  • Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant IDH1 for Treatment of IDH1 -Mutant Malignancies - researchgate.net -[Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - acs.org -[Link]

  • Postoperative risk of IDH-mutant glioma–associated seizures and their potential management with IDH-mutant inhibitors - jci.org - [Link]

Sources

Method

(R,S)-ivosidenib laboratory handling, reconstitution, and storage guidelines

Application Note: Laboratory Handling, Reconstitution, and Storage Guidelines for (R,S)-Ivosidenib Executive Summary & Mechanistic Context In targeted oncology research, distinguishing between on-target pharmacological e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Handling, Reconstitution, and Storage Guidelines for (R,S)-Ivosidenib

Executive Summary & Mechanistic Context

In targeted oncology research, distinguishing between on-target pharmacological effects and off-target cytotoxicity is paramount. (R,S)-Ivosidenib (CAS: 2070009-31-1) serves as the less active enantiomer of Ivosidenib (AG-120), a potent, first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1)[1][2]. While the active enantiomer profoundly lowers the oncometabolite D-2-hydroxyglutarate (D-2-HG) in IDH1-mutated models, (R,S)-ivosidenib is deployed as a critical stereospecific negative control[3][4]. This application note details the physicochemical handling, reconstitution causality, and in vitro formulation protocols required to maintain the structural integrity and reliability of (R,S)-ivosidenib in laboratory settings.

Physicochemical Profiling & Storage Causality

(R,S)-Ivosidenib is a highly hydrophobic crystalline solid. Understanding its physicochemical boundaries is critical, as improper storage or solvent selection directly compromises experimental reproducibility[4].

Table 1: Physicochemical Properties & Solubility Profile

Property Specification Operational Implication
Molecular Weight 582.97 g/mol Use for precise molarity calculations (e.g., 5.83 mg in 1 mL = 10 mM)[4].
Solubility (DMSO) ≥ 58.3 mg/mL (up to 100 mg/mL) Highly soluble in anhydrous DMSO; moisture causes rapid precipitation[5][6].
Solubility (Ethanol) ~30 mg/mL Alternative solvent, but requires inert gas purging to prevent oxidation[7].

| Appearance | Crystalline Solid | Ensure powder is fully settled at the bottom of the vial before opening[7]. |

Table 2: Stability & Storage Guidelines

State Temperature Shelf Life Mechanistic Rationale
Solid Powder -20°C Up to 3 Years Low thermal energy prevents spontaneous degradation; keep desiccated[5].
Master Stock (DMSO) -80°C Up to 2 Years Deep freezing arrests solvent-mediated hydrolysis[2].

| Master Stock (DMSO) | -20°C | Up to 1 Year | Acceptable for short-term storage; must strictly avoid freeze-thaw cycles[2]. |

Reconstitution Protocol (Self-Validating System)

The transition from a stable crystalline solid to a biologically active solution introduces vulnerabilities. Moisture contamination in DMSO is the primary cause of stock precipitation and artificially reduced effective concentrations[3][6].

Step-by-Step Reconstitution Methodology:

  • Equilibration: Remove the vial of solid (R,S)-ivosidenib from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial induces atmospheric condensation. Introducing water into the hygroscopic DMSO during reconstitution drastically reduces the compound's solubility[3].

  • Solvent Preparation: Utilize fresh, anhydrous Dimethyl Sulfoxide (DMSO). For optimal stability, purge the DMSO with an inert gas (Nitrogen or Argon) prior to use to minimize oxidative degradation[7].

  • Dissolution: To prepare a 50 mM master stock, add 1.0 mL of anhydrous DMSO to 29.15 mg of (R,S)-ivosidenib.

  • Homogenization: Vortex gently for 30-60 seconds until the solution is visually clear.

    • Validation Check: Inspect the vial against a light source. Any turbidity or particulate matter indicates moisture contamination or incomplete dissolution. Do not proceed until fully clarified[6].

  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 20-50 µL) in light-protected microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles degrade the molecular structure and cause irreversible compound precipitation[3].

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage (up to 2 years)[2].

Workflow Solid Solid (R,S)-Ivosidenib (Store at -20°C) Stock Master Stock (50 mM) (Vortex & Clarify) Solid->Stock Reconstitute Solvent Anhydrous DMSO (Inert Gas Purged) Solvent->Stock Dissolve Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) Stock->Aliquots Dispense Storage Long-Term Storage (-80°C for 2 Years) Aliquots->Storage Cryopreserve

Reconstitution and cryopreservation workflow for (R,S)-ivosidenib master stocks.

In Vitro Formulation & Application Protocol

Directly spiking high-concentration DMSO stocks into aqueous cell culture media often leads to localized compound precipitation ("crashing out"), resulting in inaccurate dosing and irreproducible IC50 values[6]. To circumvent this, a step-down co-solvent formulation is required for sensitive in vitro assays (e.g., TF-1 IDH1-R132H or A549 cell lines)[3][8].

Step-by-Step Working Solution Preparation (1 mL Volume): Note: This protocol yields a clear micellar suspension suitable for immediate biological application[2].

  • Initial Solvation: Add 100 µL of the DMSO master stock to 400 µL of PEG300. Mix thoroughly by pipetting.

    • Causality: PEG300 acts as a miscible co-solvent, shielding the highly hydrophobic core of the compound from immediate aqueous shock.

  • Micelle Formation: Add 50 µL of Tween-80 to the mixture and vortex evenly.

    • Causality: Tween-80 is a non-ionic surfactant that encapsulates the compound into stable micelles, preventing aggregation[2].

  • Aqueous Dilution: Gradually add 450 µL of sterile Saline (0.9% NaCl) dropwise while gently vortexing to adjust the final volume to 1.0 mL[2].

  • Application: Use this mixed solution immediately for optimal results. Do not store the aqueous working solution, as the micellar stability will degrade over time[3].

Mechanistic Context & Experimental Validation

In experimental designs, (R,S)-ivosidenib is utilized to validate the stereospecificity of IDH1 inhibition. Wild-type IDH1 normally catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 (e.g., R132H) acquires a neomorphic activity, reducing α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives cellular dedifferentiation and oncogenesis[3][7].

While the active enantiomer (AG-120) binds the allosteric pocket of mIDH1 to halt D-2-HG production, the (R,S)-enantiomer exhibits weak to no inhibitory activity[1][2]. A self-validating experimental workflow must include treating mutant IDH1-expressing cells with both enantiomers in parallel. A successful assay will show a profound reduction in 2-HG levels with the active enantiomer, and negligible reduction with (R,S)-ivosidenib, confirming that the observed biological effects are strictly due to stereospecific target engagement rather than generalized chemical toxicity[3][8].

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal Metabolism D2HG D-2-Hydroxyglutarate (D-2-HG) (Oncometabolite) aKG->D2HG Neomorphic Activity IDH1_WT Wild-Type IDH1 IDH1_WT->Isocitrate Catalysis IDH1_Mut Mutant IDH1 (e.g., R132H) IDH1_Mut->aKG Catalysis Ivosidenib Ivosidenib (AG-120) (Active Enantiomer) Ivosidenib->IDH1_Mut Potent Inhibition RS_Ivosidenib (R,S)-Ivosidenib (Less Active Control) RS_Ivosidenib->IDH1_Mut Weak/No Inhibition

Mechanistic pathway of mutant IDH1 inhibition highlighting (R,S)-ivosidenib as a control.

References

  • Selleck. "AG-120 (racemic)
  • Cayman Chemical.
  • Selleckchem. "AG-120 (Ivosidenib) | IDH1 Inhibitor | CAS 1448347-49-6".
  • GlpBio. "(R,S)-Ivosidenib|Cas# 2070009-31-1".
  • Benchchem. "IDH1 Inhibitor 9 protocol refinement for reproducibility".
  • MedChemExpress. "(R,S)-Ivosidenib (Synonyms: (R,S)-AG-120)".
  • PMC. "Transcriptome Analysis of Ivosidenib-Mediated Inhibitory Functions on Non-Small Cell Lung Cancer".
  • MedKoo Biosciences. "(R,S)

Sources

Application

Application Note: Advanced Flow Cytometry Protocols for Assessing (R,S)-Ivosidenib-Induced Cellular Differentiation

Executive Summary (R,S)-Ivosidenib (AG-120) is a first-in-class, targeted small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, fundamentally changing the therapeutic landscape for mIDH1-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R,S)-Ivosidenib (AG-120) is a first-in-class, targeted small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, fundamentally changing the therapeutic landscape for mIDH1-driven acute myeloid leukemia (AML)[1]. Unlike traditional cytotoxic chemotherapies that induce immediate apoptosis, ivosidenib operates via an epigenetic mechanism of action—relieving a differentiation block and allowing leukemic blasts to mature into functional myeloid cells[2]. This application note provides a comprehensive, self-validating flow cytometry protocol designed to quantify this unique differentiation response, detailing the causality behind marker selection, gating strategies, and critical quality controls.

Mechanistic Rationale: Reversing the Epigenetic Block

To design an effective flow cytometry panel, one must first understand the biochemical causality of mIDH1 inhibition. Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, specific neomorphic mutations (e.g., R132H, R132C) cause the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[3].

Elevated intracellular 2-HG competitively inhibits α-KG-dependent dioxygenases, most notably the TET2 DNA hydroxylases and Jumonji-C domain histone demethylases[2]. This widespread epigenetic silencing halts cellular maturation at the promonocyte or myeloblast stage, maintaining high expression of immaturity markers like CD34 and CD117[4]. By selectively binding to the allosteric site of mIDH1, ivosidenib halts 2-HG production, allowing epigenetic machinery to resume normal function and driving the expression of mature integrins and co-receptors (CD11b, CD14, CD15)[1].

MOA IDH1 Mutant IDH1 (e.g., R132H) D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1->D2HG aKG α-Ketoglutarate aKG->D2HG Catalyzed by mIDH1 TET2 TET2 & Histone Demethylases D2HG->TET2 Inhibits Block Differentiation Block (Leukemogenesis) TET2->Block Epigenetic Silencing IVO (R,S)-Ivosidenib (AG-120) IVO->IDH1 Allosteric Inhibition Diff Myeloid Differentiation (CD11b+, CD14+) IVO->Diff Restores Function

Fig 1. Mechanism of Ivosidenib-induced cellular differentiation via mIDH1 inhibition.

Experimental Design: A Self-Validating System

A robust flow cytometry assay must be self-validating. The transition from a leukemic blast to a mature monocyte/granulocyte is not a binary switch but a continuous phenotypic smear. Therefore, the experimental design relies on the following causal principles:

  • Extended Incubation (7–14 Days): Epigenetic reprogramming is delayed. Unlike kinase inhibitors that halt signaling in minutes, IDH1 inhibitors must first deplete intracellular 2-HG. Subsequent DNA demethylation requires multiple cell divisions[5]. Assessing differentiation before Day 7 will yield false negatives.

  • Mandatory Fc-Receptor Blocking: As blasts differentiate into monocytic lineages, they drastically upregulate CD64 (FcγRI)[6]. Without robust Fc-blocking, these newly expressed receptors will non-specifically bind the Fc regions of your fluorescent antibodies, artificially inflating all marker signals[7].

  • Fluorescence Minus One (FMO) Controls: Because CD11b and CD14 emerge as continuous gradients rather than discrete bimodal populations, FMO controls are non-negotiable to establish accurate gating boundaries and prevent subjective data manipulation.

Step-by-Step Flow Cytometry Protocol

In Vitro Differentiation Assay
  • Cell Seeding: Culture primary mIDH1 AML patient blasts or validated mIDH1 cell lines (e.g., OCI-mIDH1/N) at a density of 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS[5].

  • Drug Treatment: Treat cells with 1.0 µM (R,S)-Ivosidenib (dissolved in DMSO) or an equivalent 0.1% DMSO vehicle control[8].

  • Incubation: Incubate at 37°C, 5% CO₂ for 14 days. Perform a half-media exchange every 3–4 days, replenishing the ivosidenib to maintain a constant selective pressure.

Harvest and Fc-Receptor Blocking
  • Harvest cells via gentle pipetting. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold Flow Cytometry Staining Buffer (PBS + 2% FBS + 1mM EDTA).

  • Resuspend 1×106 cells in 100 µL of Staining Buffer.

  • Add 5 µL of Human TruStain FcX™ (Fc Receptor Blocking Solution). Incubate for 10 minutes at room temperature to saturate CD64/CD32/CD16 receptors[6]. Do not wash after this step.

Surface and Viability Staining
  • Prepare the master antibody cocktail containing:

    • CD45 (Leukocyte Common Antigen)

    • CD34 (Stem Cell Marker)

    • CD117 (c-Kit / Progenitor Marker)

    • CD11b (Mac-1 / Early Myeloid Integrin)

    • CD14 (LPS Co-receptor / Monocytic Marker)

    • CD15 (Lewis X / Granulocytic Marker)

  • Add the cocktail to the blocked cell suspension. Incubate for 30 minutes at 4°C in the dark.

  • Wash twice with 2 mL of Staining Buffer (300 x g, 5 mins).

  • Resuspend in 100 µL PBS (protein-free) and add a fixable viability dye (e.g., Zombie Aqua™). Incubate for 15 minutes at room temperature in the dark. Causality Note: Ivosidenib and prolonged culture can induce apoptosis in a subset of cells; dead cells will non-specifically trap antibodies and mimic differentiation[8].

  • Wash once with Staining Buffer and resuspend in 300 µL for immediate acquisition.

Data Acquisition
  • Run the samples on a multi-laser flow cytometer (e.g., BD LSRFortessa or Cytek Aurora).

  • Acquire a minimum of 50,000 viable singlet events to ensure statistical power for detecting rare progenitor populations[9].

Gating Cells Harvested Cells (Day 14) Singlets Singlets (FSC-A vs FSC-H) Cells->Singlets Live Viable Cells (Live/Dead-) Singlets->Live CD45 Leukocytes (CD45+) Live->CD45 Blasts Immature Blasts (CD34+ / CD117+) CD45->Blasts Vehicle Control Mature Differentiated (CD11b+ / CD14+) CD45->Mature Ivosidenib Treated

Fig 2. Sequential flow cytometry gating strategy for quantifying myeloid differentiation.

Quantitative Data Interpretation

Successful mIDH1 inhibition is characterized by a distinct phenotypic shift. The table below summarizes the expected quantitative changes in surface marker expression when comparing the vehicle control to the ivosidenib-treated cohort[4][7].

BiomarkerCellular RoleExpected Expression (Vehicle)Expected Expression (Ivosidenib)Biological Significance
CD34 Stem cell adhesion> 80% Positive< 10% PositiveLoss of leukemic stemness
CD117 c-Kit / Progenitor survival> 60% Positive< 15% PositiveMaturation beyond the blast stage
CD11b Mac-1 / Integrin< 5% Positive> 40% PositiveEarly myeloid lineage commitment
CD14 LPS Co-receptor< 1% Positive> 30% PositiveDefinitive monocytic differentiation
CD15 Lewis X / Adhesion< 10% Positive> 50% PositiveGranulocytic differentiation
CD64 Fc-gamma Receptor I< 5% Positive> 45% PositiveFunctional macrophage/monocyte capability

Note: The exact percentages will vary based on the specific primary patient sample or cell line utilized, but the relative shift from CD34+/CD117+ to CD11b+/CD14+/CD15+ is the definitive hallmark of ivosidenib efficacy[6].

References

  • [4] Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - Frontiers in Oncology. 4

  • [6] A novel differentiation response with combination IDH inhibitor and intensive induction therapy for AML - Blood Advances (NIH PMC). 6

  • [1] What is the mechanism of Ivosidenib? - Patsnap Synapse. 1

  • [7] Single-cell proteogenomic analysis of clonal evolution in PDX models of AML treated with IDH inhibitors - Blood (NIH PMC). 7

  • [2] IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA - TibsovoPro.2

  • [3] Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - Cureus (NIH PMC). 3

  • [5] Targeting STAT5 Signaling Overcomes Resistance to IDH Inhibitors in Acute Myeloid Leukemia through Suppression of Stemness - Cancer Research (AACR Journals). 5

  • [9] A Phase Ib/II Study of Ivosidenib with Venetoclax ± Azacitidine in IDH1-Mutated Myeloid Malignancies - DigitalCommons@TMC. 9

  • [8] Abstract 4956: Functional characterization of the ivosidenib (AG-120) and azacitidine combination in a mutant IDH1 AML cell model - Cancer Research (AACR Journals). 8

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent (R,S)-ivosidenib precipitation in aqueous assay buffers

A Guide for Researchers on Preventing Precipitation in Aqueous Assay Buffers Welcome to the technical support center for (R,S)-Ivosidenib. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Preventing Precipitation in Aqueous Assay Buffers

Welcome to the technical support center for (R,S)-Ivosidenib. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experimentation: the precipitation of (R,S)-Ivosidenib in aqueous assay buffers. Due to its physicochemical properties, maintaining this compound in solution requires careful consideration of solvents, buffer composition, and handling procedures. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Ivosidenib Precipitation

Precipitation is a critical issue that can lead to inaccurate and unreliable experimental results. When you observe cloudiness, particulates, or a visible pellet in your assay wells or tubes, it is essential to systematically troubleshoot the cause. This guide provides a logical workflow to identify and solve the problem.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the root cause of (R,S)-Ivosidenib precipitation and implementing the appropriate corrective actions.

G cluster_0 cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Assess Solubility Limits cluster_3 Phase 3: Implement Solutions A Precipitation Observed in Final Assay Buffer B Verify Stock Solution Is it clear? Has it been stored correctly? A->B Start Here B->A Issue Found & Corrected C Recalculate Dilutions Are all calculations for stock and final concentrations correct? B->C Stock OK C->A Issue Found & Corrected D Check Final Co-solvent % Is the final DMSO (or other co-solvent) concentration too low? C->D Calcs OK E Review Assay Buffer pH Is the pH of the buffer > 4.0? D->E No, % is sufficient G Increase Final Co-solvent % Keep below cytotoxic levels (e.g., <0.5% DMSO for most cell lines). D->G Yes, too low F Examine Final Ivosidenib Conc. Does the target concentration exceed its known aqueous solubility? E->F No, pH is optimal/fixed H Modify Buffer pH (if possible) Lowering pH towards 3.7 can increase solubility. Assess assay compatibility. E->H Yes, pH is high I Incorporate Solubilizing Agents Consider surfactants (e.g., Polysorbate 80) or cyclodextrins. F->I No, conc. is low J Reduce Final Concentration Determine the lowest effective concentration for your assay. F->J Yes, too high I->G Consider in combination I->H Consider in combination I->J Consider in combination

Optimization

Improving the solubility of (R,S)-ivosidenib for high-throughput screening assays

Welcome to the technical support guide for handling (R,S)-Ivosidenib in High-Throughput Screening (HTS) applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling (R,S)-Ivosidenib in High-Throughput Screening (HTS) applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.

(R,S)-Ivosidenib, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), is a critical tool for cancer research.[1][2][3] However, its physicochemical properties present a significant challenge for in-vitro assays. Ivosidenib is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which is characterized by high membrane permeability but critically low aqueous solubility.[4] This guide is designed to help you navigate this challenge and ensure your HTS data is both reliable and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about working with (R,S)-Ivosidenib.

Q1: What is the best solvent for creating a high-concentration stock solution of (R,S)-Ivosidenib?

For primary stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. (R,S)-Ivosidenib exhibits excellent solubility in DMSO, with sources reporting concentrations as high as 100 mg/mL (171.5 mM).[5] This allows for the creation of a concentrated stock that can be serially diluted to the final assay concentrations, minimizing the volume of solvent carried over into the experiment. Ethanol is also a viable option with similar high solubility.[6]

Q2: What is the difference between (S)-Ivosidenib and the (R,S)-Ivosidenib I have?

Ivosidenib, the active pharmaceutical ingredient, is the (S)-enantiomer. The (R,S)-Ivosidenib is a racemic mixture containing both the active (S)-enantiomer and its less active (R)-enantiomer.[7] While their biological activities differ, their fundamental physicochemical properties, including solubility, are expected to be very similar. This guide's recommendations are applicable to both the racemic mixture and the pure enantiomer.

Q3: Why is my final assay DMSO concentration so important?

While DMSO is an excellent solvent, it can significantly impact assay results, especially in sensitive biochemical or cell-based systems.[8] Most HTS campaigns recommend a final DMSO concentration of ≤1%, with many cell-based assays having an in-house limit of ≤0.5%.[9]

  • Mechanism of Interference: At concentrations above 1-2%, DMSO can perturb the conformational structure of proteins, potentially altering enzyme activity and leading to false positives or negatives.[8][10]

  • Cellular Toxicity: In cell-based assays, prolonged exposure to DMSO concentrations >5-10% can perforate the plasma membrane, induce apoptosis, and cause a general decrease in cell viability, confounding cytotoxicity or proliferation readouts.[11]

Always determine the DMSO tolerance of your specific assay system by running a solvent-only titration curve as part of your assay development.

Solubility & Co-Solvent Data Summary

The following tables provide a quick reference for the solubility of Ivosidenib and the properties of common co-solvents used to maintain its solubility in aqueous assay buffers.

Table 1: Solubility of (R,S)-Ivosidenib in Common Solvents

Solvent Maximum Reported Concentration (mg/mL) Maximum Reported Concentration (mM) Reference(s)
DMSO 58.3 - 100 100 - 171.5 [5][6]
Ethanol 58.3 - 100 100 - 171.5 [6][12]

| Water | < 1 (Practically Insoluble) | < 0.0017 |[4][12] |

Molecular Weight of Ivosidenib: 582.96 g/mol [5]

Table 2: Common Co-solvents and Surfactants for HTS

Additive Typical Final Conc. Pros Cons / Potential Artifacts
Ethanol 1-5% Miscible with water, can improve solubility of moderately nonpolar compounds.[13] Can denature some proteins at higher concentrations; can affect cell viability.
PEG 400 1-10% Good solubilizer for many compound classes, generally low toxicity.[13][14] Increases viscosity; can interfere with some optical readouts.
Tween-20/80 0.01-0.1% Surfactants form micelles that can encapsulate compounds; useful at very low concentrations.[15] Can inhibit or activate certain enzymes; may disrupt cell membranes.

| Cyclodextrins | 1-10 mM | Form inclusion complexes to shield the hydrophobic compound from water.[15][16] | Can have their own biological effects; may interfere with compound-target binding. |

Troubleshooting Guide: Solubility Issues in HTS

This section provides a systematic, question-based approach to resolving common solubility problems encountered during screening.

Q4: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and how do I fix it?

This is the most common solubility issue, known as "crashing out." It occurs because the compound, while stable in 100% DMSO, is not soluble in the final, mostly aqueous, environment.

Causality: The high concentration of water dramatically changes the polarity of the solvent system, forcing the hydrophobic Ivosidenib molecules to aggregate and precipitate. This is a hallmark of compounds with low aqueous solubility.[17]

Troubleshooting Workflow:

A Precipitation Observed in Assay Well B Step 1: Verify Final DMSO Concentration A->B C Is DMSO > 1-2%? B->C D Reduce DMSO concentration. Modify dilution scheme. C->D Yes E Step 2: Assess Compound Concentration C->E No F Is final concentration too high for aqueous environment? E->F G Lower the highest screening concentration. F->G Yes H Step 3: Implement Solubilizing Excipients F->H No I Try adding a co-solvent (e.g., 1-5% PEG400) to the assay buffer. [21] H->I J Try adding a low-level surfactant (e.g., 0.01% Tween-20) to buffer. [29] I->J K Step 4: Re-validate Assay with New Buffer Conditions J->K L Run controls to ensure excipients do not affect assay signal. K->L

Caption: A decision tree for troubleshooting compound precipitation.

Q5: I see precipitation in my intermediate dilution plate, but not my final assay plate. Is this a problem?

Yes, this is a critical issue. Precipitation in an intermediate plate means the concentration of compound you are adding to the final plate is unknown and lower than intended. This will lead to inaccurate IC50 values and dose-response curves.[18]

Causality: Intermediate dilution steps often involve a larger jump in solvent polarity (e.g., from 100% DMSO to 10% DMSO in aqueous buffer) than the final step. This intermediate environment can be the point of lowest solubility.

Solution:

  • Modify the Intermediate Step: Instead of diluting into a purely aqueous buffer, create an intermediate dilution buffer that already contains a solubilizing agent. For example, prepare your intermediate plate using a buffer containing 5-10% PEG 400.

  • Use a "Serial Dilution in DMSO" Protocol: Perform your entire serial dilution in 100% DMSO first. Then, transfer a small, equal volume from each well of the DMSO plate to the final assay plate containing the aqueous buffer. This ensures the "polarity shock" only happens once, and the final DMSO concentration is kept consistent across all wells. See the protocol below for an example.

Q6: Can I use heating or sonication to get my Ivosidenib stock into solution?

Yes, gentle warming (to 37°C) and sonication are acceptable methods to aid the initial dissolution of Ivosidenib in 100% DMSO.[5][12] However, this does not solve the underlying problem of poor solubility in aqueous solutions. If the compound requires heat to dissolve in DMSO, it is a strong indicator that it will precipitate upon dilution into your assay buffer. The fundamental solution lies in optimizing the final assay buffer composition, not in forcing the initial stock into solution.

Experimental Protocols

These protocols provide a validated starting point for preparing (R,S)-Ivosidenib for an HTS campaign.

Protocol 1: Preparation of High-Concentration Stock Solution
  • Objective: To create a 20 mM primary stock of (R,S)-Ivosidenib in 100% DMSO.

  • Materials: (R,S)-Ivosidenib powder (MW: 582.96), high-purity DMSO, analytical balance, vortex mixer, and a sonicator.

  • Procedure:

    • Weigh out 5.83 mg of (R,S)-Ivosidenib powder and place it in a clean, sterile microfuge tube or vial.

    • Add 500 µL of 100% DMSO to the vial.

    • Vortex vigorously for 2 minutes.

    • If any solid remains, place the vial in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: HTS Plate Preparation via Serial Dilution in DMSO

This protocol is designed to minimize precipitation by creating the dose-response curve in DMSO before the final aqueous dilution.

cluster_0 Plate 1: DMSO Serial Dilution cluster_1 Plate 2: Final Assay Plate A Add 100% DMSO to columns 2-12 C Perform serial dilution (e.g., 1:3) from C1 -> C2, C2 -> C3, etc. A->C B Add 20 mM Ivosidenib stock to column 1 B->C E Transfer 1 µL from each well of Plate 1 to the corresponding well of Plate 2 C->E Pin Tool or Acoustic Transfer D Add 99 µL of assay buffer (with enzyme/cells) to all wells D->E F Final volume: 100 µL Final DMSO: 1% E->F

Caption: Workflow for preparing an assay plate using a DMSO-first serial dilution.

Step-by-Step Procedure:

  • Prepare DMSO Dilution Plate (384-well):

    • Add 20 µL of 100% DMSO to wells in columns 2 through 12.

    • Add 30 µL of your 20 mM Ivosidenib stock to wells in column 1.

    • Using a multichannel pipette, transfer 10 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this 1:3 serial dilution across the plate (column 2 to 3, 3 to 4, etc.), discarding 10 µL from column 11. Leave column 12 as a DMSO-only control.

  • Prepare Final Assay Plate:

    • Add 99 µL of your complete aqueous assay buffer (containing your target enzyme, substrate, cofactors, or cells) to all wells of a new 384-well plate.

  • Compound Transfer:

    • Using a pin tool, acoustic dispenser, or multichannel pipette, transfer 1 µL from each well of the DMSO dilution plate to the corresponding well of the final assay plate.

  • Final Conditions:

    • The final volume in each well will be 100 µL.

    • The final DMSO concentration will be 1% across the entire plate.

    • The highest concentration of Ivosidenib will be 200 µM (from the 20 mM stock).

By following these guidelines and protocols, you can successfully manage the solubility of (R,S)-Ivosidenib, ensuring the integrity and accuracy of your high-throughput screening data.

References
  • Vertex AI Search, Tibsovo (Ivosidenib): Uses in Cancer, Side Effects, Dosages, Expectations, and More, Accessed March 4, 2025.
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  • Vertex AI Search, (R,S)-Ivosidenib (Synonyms: (R,S)-AG-120) - MedchemExpress.com.
  • Vertex AI Search, Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem.
  • Vertex AI Search, DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC.
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Troubleshooting

Optimizing (R,S)-ivosidenib concentration for long-term cell viability assays

Welcome to the Technical Support Center for in vitro assay optimization. As a Senior Application Scientist, I have designed this guide to address the unique pharmacological and kinetic behaviors of (R,S)-ivosidenib (AG-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. As a Senior Application Scientist, I have designed this guide to address the unique pharmacological and kinetic behaviors of (R,S)-ivosidenib (AG-120).

Because (R,S)-ivosidenib acts primarily as a differentiation-inducing agent rather than a traditional cytotoxic compound, standard 72-hour viability assays often yield false-negative results. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps necessary to successfully execute and interpret long-term (6–14 day) cell viability and clonogenic assays.

Mechanistic Rationale: Why Long-Term Assays are Required

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme (e.g., R132H, R132C) confer a neomorphic gain-of-function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2, leading to profound epigenetic dysregulation and a block in cellular differentiation[1].

(R,S)-ivosidenib allosterically binds to mutant IDH1 (mIDH1) to halt 2-HG production. Because the drug relieves an epigenetic block rather than inducing acute DNA damage, cells require extended incubation periods (6 to 14 days) to undergo transcriptional reprogramming, resume differentiation, and subsequently cease proliferation[2].

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 mIDH1 Mutant IDH1 (R132H/C) D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG aKG->D2HG mIDH1 Catalysis Dioxygenases α-KG-dependent Dioxygenases (e.g., TET2) D2HG->Dioxygenases Inhibition Block Differentiation Block & Tumorigenesis Dioxygenases->Block Epigenetic Dysregulation Ivosidenib (R,S)-Ivosidenib Ivosidenib->mIDH1 Allosteric Inhibition

Caption: Mutant IDH1 signaling pathway and targeted allosteric inhibition by (R,S)-ivosidenib.

Quantitative Reference Data

When optimizing your concentration gradients, it is critical to distinguish between on-target mIDH1 inhibition and off-target wild-type IDH1 (wtIDH1) inhibition. Use the table below to establish your working concentration boundaries.

Target EnzymeCell Line / ModelAssay TypeIC50 ValueSource
mIDH1 (R132C) HT1080 (Fibrosarcoma)Cellular 2-HG Reduction~7.5 nM[3]
mIDH1 (R132H) TF-1 (Erythroleukemia)Cellular 2-HG Reduction~12 nM[4]
wtIDH1 Biochemical / Cell-freeEnzymatic Inhibition24 – 71 nM[5]

Standardized Experimental Protocol

To capture the differentiation-driven anti-proliferative effects of (R,S)-ivosidenib, follow this self-validating 6-to-14 day methodology.

Workflow Start 1. Cell Seeding (Low Density) Acclimate 2. Acclimation (24h, 37°C) Start->Acclimate Dosing 3. Ivosidenib Dosing (0.01 - 10 µM) Acclimate->Dosing Incubation 4. Long-Term Incubation (6-14 Days) Dosing->Incubation Replenish 5. Media/Drug Replenishment (Every 48-72h) Incubation->Replenish Continuous Endpoint 6. Viability Readout (PicoGreen / Clonogenic) Incubation->Endpoint Day 6-14 Replenish->Incubation Loop

Caption: Standardized 6-to-14 day experimental workflow for (R,S)-ivosidenib cell viability assays.

Step-by-Step Methodology: 6-Day Viability & 14-Day Clonogenic Assays
  • Cell Preparation & Seeding: Harvest cells (e.g., HT1080, TF-1, or patient-derived AML blasts) in the logarithmic growth phase. To prevent overconfluence over the extended assay period, seed at a strictly controlled low density: 1,000–2,000 cells/well in 96-well plates for viability assays, or 500 cells/well in 6-well plates for clonogenic assays[6][7].

  • Acclimation: Incubate plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery from handling stress[6].

  • Compound Preparation: Dissolve (R,S)-ivosidenib in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical: Ensure the final DMSO concentration in the assay wells does not exceed 0.1% v/v.

  • Dosing: Apply the drug at optimized concentration ranges (typically 0.01 µM to 10 µM). Include a vehicle control (0.1% DMSO).

  • Media Replenishment (The Rate-Limiting Step): Every 48 to 72 hours, carefully aspirate 50-75% of the media and replace it with fresh media containing the exact corresponding concentration of (R,S)-ivosidenib. This prevents nutrient exhaustion and maintains constant suppression of 2-HG.

  • Endpoint Quantification:

    • For Viability (Day 6): Aspirate media, lyse cells, and use a dsDNA-binding dye like Quant-iT PicoGreen. Read fluorescence (Ex: 485 nm / Em: 535 nm)[6].

    • For Clonogenic (Day 10-14): Wash cells with PBS, fix in 80% methanol, and stain with 0.5% crystal violet for 10 minutes. Count colonies containing >50 cells, or extract the dye with 10% glacial acetic acid and measure absorbance at 600 nm[6].

Troubleshooting & FAQs

Q1: My intracellular 2-HG levels are completely suppressed within 48 hours, but cell viability remains unchanged. Is the drug failing? A: No, the drug is functioning exactly as intended. (R,S)-ivosidenib is a differentiation agent, not a cytotoxic chemotherapeutic[1]. It relieves the epigenetic block caused by 2-HG, allowing cells to resume normal maturation[2]. Because cellular differentiation is a complex, transcriptionally driven process, acute cell death is rarely observed at 48-72 hours. This delayed phenotypic response is the primary reason why long-term assays (6–14 days) are strictly required to accurately measure reductions in cell proliferation[6].

Q2: Why am I seeing unexpected toxicity in my IDH1-WT control cells at high (R,S)-ivosidenib concentrations (>10 µM)? A: While highly selective for mutant IDH1 (IC50 ~7.5 nM), (R,S)-ivosidenib also exhibits inhibitory activity against wild-type IDH1 (wtIDH1) at higher concentrations (IC50 ~24–71 nM)[5]. This off-target inhibition is particularly pronounced in media with low magnesium concentrations, as Mg2+ competes directly with the inhibitor for negatively charged amino acid residues at the allosteric site[8]. At concentrations exceeding 10 µM, the profound suppression of wtIDH1 depletes essential α-KG and NADPH, impairing antioxidant defenses and causing acute cytotoxicity independent of the mIDH1 pathway[6].

Q3: How frequently should I replenish the media and drug during a 14-day clonogenic assay? A: Media and drug must be replenished every 48 to 72 hours. Although the compound itself is relatively stable, rapidly dividing cells will deplete essential nutrients. More importantly, mIDH1 enzymes continuously produce 2-HG. If the local concentration of ivosidenib in the media drops below the inhibitory threshold due to cellular uptake and metabolism, intracellular 2-HG levels will rapidly rebound. This re-establishes the differentiation block and will falsely skew your long-term viability data[9].

Q4: What is the maximum allowable DMSO concentration for these long-term assays? A: The final DMSO concentration must never exceed 0.1% (v/v). Because these assays run for 6 to 14 days, prolonged exposure to higher concentrations of DMSO will induce cumulative solvent toxicity, alter membrane permeability, and trigger spontaneous differentiation or apoptosis, completely confounding the specific pharmacological effects of (R,S)-ivosidenib.

References

  • AACR Journals. IDH1 Inhibition Potentiates Chemotherapy Efficacy in Pancreatic Cancer. Available at:[Link]

  • NIH. Ivosidenib enhances cisplatin sensitivity in ovarian cancer by reducing cancer cell stemness. Available at:[Link]

  • bioRxiv. Wild-type IDH1 inhibition enhances chemotherapy response in melanoma. Available at:[Link]

  • PMC. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Available at:[Link]

  • ACS Publications. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Available at:[Link]

  • ASH Publications. AG-120, an Oral, Selective, First-in-Class, Potent Inhibitor of Mutant IDH1, Reduces Intracellular 2HG and Induces Cellular Differentiation in TF-1 R132H Cells and Primary Human IDH1 Mutant AML Patient Samples Treated Ex Vivo. Available at:[Link]

  • PMC. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. Available at:[Link]

Sources

Optimization

Technical Support Center: (R,S)-Ivosidenib In Vitro Stability &amp; Troubleshooting

Welcome to the Technical Support Center for (R,S)-ivosidenib . This guide is designed for researchers, scientists, and drug development professionals conducting in vitro assays using this mutant isocitrate dehydrogenase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R,S)-ivosidenib . This guide is designed for researchers, scientists, and drug development professionals conducting in vitro assays using this mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor.

Below, you will find a mechanistic breakdown of common stability issues, self-validating troubleshooting protocols, and a comprehensive FAQ to ensure the integrity of your cell culture experiments at 37°C.

Mechanistic Overview: Stability & Stereospecificity

When utilizing the racemic mixture (R,S)-ivosidenib in cell culture, two primary physicochemical hurdles dictate experimental success: stereospecificity and environmental degradation.

  • Stereospecificity & Potency: Ivosidenib is exclusively the (S)-enantiomer (also known as AG-120)[1]. It functions as an allosteric inhibitor that binds to the dimer interface of the mutant IDH1 enzyme, preventing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][2]. The (R)-enantiomer is biologically inactive[1]. Consequently, when using the (R,S) racemic mixture, only 50% of the dissolved mass contributes to target inhibition, requiring higher total drug concentrations that exacerbate solubility limits.

  • Precipitation vs. Degradation: Ivosidenib is a BCS Class II compound; it lacks ionizable groups at physiological pH and is practically insoluble in aqueous media[3]. What researchers frequently misdiagnose as "degradation" at 37°C is actually micro-precipitation caused by solvent shock when high-concentration DMSO stocks are introduced directly into aqueous cell culture media[4].

  • True Chemical Degradation: Under forced degradation studies, ivosidenib is highly stable against neutral hydrolysis and thermal stress[5]. However, standard cell culture media (e.g., DMEM/RPMI) contains trace metals, riboflavin, and dissolved oxygen. At 37°C, these components catalyze oxidative and photolytic degradation , yielding specific degradation products (DP-II, DP-III, and DP-IV) that deplete the bioavailable pool of the active (S)-enantiomer over 48–72 hour incubations[5].

Pathway aKG alpha-KG mIDH1 Mutant IDH1 Enzyme aKG->mIDH1 D2HG D-2-HG Accumulation mIDH1->D2HG NADPH Ivo (S)-Ivosidenib (Active) Ivo->mIDH1 Allosteric Inhibition RIvo (R)-Ivosidenib (Inactive) RIvo->mIDH1 No Binding Degrad Oxidative Degradation Degrad->Ivo Depletes Drug

Caption: Stereospecific inhibition of mIDH1 by ivosidenib and the impact of oxidative degradation.

Troubleshooting Guide: Common In Vitro Issues

Issue 1: Visible Precipitation in Cell Culture Media at 37°C

Root Cause: BCS Class II solubility limits. Adding a concentrated DMSO stock directly to media causes rapid supersaturation and crystallization[4]. Solution: Utilize a "step-down" dilution method (see Protocol A) or encapsulate the drug in PLGA nanoparticles for sustained release in aqueous media[4][6]. Ensure final DMSO concentration never exceeds 0.1% (v/v).

Issue 2: Loss of Target Inhibition (Rising 2-HG Levels) Over 72+ Hours

Root Cause: Oxidative and photolytic degradation of the parent compound in standard media[5]. Solution: Protect culture plates from ambient light. For assays extending beyond 48 hours, perform a 50% media exchange with freshly spiked (R,S)-ivosidenib to replenish the active (S)-enantiomer pool.

Workflow A Prepare (R,S)-Ivosidenib DMSO Stock (≤10 mM) B Dilute in 37°C Media (Final DMSO ≤0.1%) A->B C Is Precipitation Observed? B->C D Is Target Inhibition Lost at 72h? C->D No E Perform Step-Down Dilution or use PLGA Nanoparticles C->E Yes F Refresh Media q48h & Protect from Light D->F Yes G Proceed to In Vitro Assay D->G No E->D F->G H Valid, Reproducible IC50 Data G->H

Caption: Workflow for mitigating (R,S)-ivosidenib precipitation and degradation in 37°C cell culture.

Standardized Experimental Protocols

Protocol A: Preparation of Stable (R,S)-Ivosidenib Working Solutions

Mechanistic Rationale: Water ingress into DMSO stocks accelerates hydrolysis. Direct dilution into media causes solvent shock. This protocol prevents nucleation and ensures accurate dosing.

  • Stock Reconstitution: Dissolve (R,S)-ivosidenib powder in anhydrous DMSO to a maximum concentration of 10 mM. Aliquot into amber vials and store at -20°C.

  • Step-Down Dilution: Warm the required aliquot to room temperature. Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Media Integration: Pre-warm the cell culture media to 37°C. Slowly vortex the media while adding the 1 mM intermediate stock dropwise to reach the final desired concentration (e.g., 1 µM).

  • Self-Validation Step: Before applying to cells, incubate a 1 mL aliquot of the spiked media at 37°C for 1 hour. Measure the Optical Density at 600 nm (OD600) against a DMSO-only media blank. An OD600 > 0.05 indicates sub-visual micro-precipitation, requiring a lower final concentration or the addition of a surfactant.

Protocol B: Self-Validating LC-MS/MS Workflow for Media Stability

Mechanistic Rationale: To confirm whether a loss of efficacy is due to cellular resistance or drug degradation, the parent compound must be quantified directly from the media[5].

  • Parallel Incubation: Set up a cell-free control well containing the exact media and drug concentration, incubated alongside your experimental plates at 37°C, 5% CO2.

  • Sample Extraction: At 0h, 24h, 48h, and 72h, extract 50 µL of media from both cell-containing and cell-free wells.

  • Internal Standard Spiking (Self-Validation): Spike samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS). Causality: This validates the extraction efficiency and accounts for matrix effects from the media proteins.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate media proteins. Centrifuge at 14,000 x g for 10 minutes.

  • UPLC Separation: Inject 5 µL of the supernatant onto a C18 column. Use a gradient elution of 0.1% trifluoroacetic acid (TFA) and acetonitrile[5]. Causality: TFA maintains the acidic pH required to separate the lipophilic parent drug from its more polar degradation products (DP-I through DP-IV).

Quantitative Data Summaries

Table 1: Identified Degradation Products (DPs) of Ivosidenib [5]

Degradation Product Stress Condition Primary Mechanism In Vitro Relevance at 37°C
DP-I Acidic / Alkaline Hydrolysis Low (Media is buffered to pH 7.2-7.4)
DP-II Alkaline / Oxidative Oxidation High (ROS generated in media)
DP-III Harsh Oxidative Advanced Oxidation Moderate (Depends on trace metal levels)

| DP-IV | Photolytic | UV/Light Exposure | High (If plates are exposed to ambient light) |

Table 2: Physicochemical Properties Affecting In Vitro Stability [4]

Parameter Value / Classification Experimental Implication
BCS Classification Class II High permeability, poor aqueous solubility.
Aqueous Solubility Practically Insoluble Requires DMSO; prone to precipitation.
pH Dependency pH Independent Adjusting media pH will not improve solubility.

| Active Enantiomer | (S)-Ivosidenib (AG-120) | Racemic (R,S) mixtures require 2x concentration. |

Frequently Asked Questions (FAQs)

Q: Why should I use pure (S)-ivosidenib (AG-120) instead of the (R,S)-ivosidenib racemic mixture? A: Pure (S)-ivosidenib is the clinically active enantiomer[2]. The (R)-enantiomer does not bind the mIDH1 allosteric pocket. While the racemic mixture is often used for cost-efficiency in early screening, it requires doubling the effective concentration to achieve the same IC50. This directly exacerbates the poor aqueous solubility of the drug, increasing the risk of precipitation[1][4].

Q: Does the magnesium concentration in my cell culture media affect ivosidenib stability? A: Magnesium does not chemically degrade the drug. However, for specific assays aiming to inhibit wild-type IDH1 (wtIDH1), researchers must use low magnesium conditions (<0.4 mmol/L) to effectively simulate the tumor microenvironment and allow ivosidenib to bind effectively, as normal media contains ~1 mmol/L Mg2+ which outcompetes the inhibitor at the wild-type binding site[7].

Q: My LC-MS/MS data shows the drug concentration dropping, but I see no precipitation. What is happening? A: If precipitation is ruled out via OD600 checks, the drug is likely undergoing oxidative degradation (forming DP-II) catalyzed by the media components at 37°C[5]. Ensure your media is fresh, consider adding mild antioxidants if they do not interfere with your assay, and refresh the drug-containing media every 48 hours.

References

  • Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide. Benchchem. 1

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. 2

  • LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions. ACS Omega. 5

  • NDA 211192 Multi-Discipline Review (TIBSOVO). U.S. Food and Drug Administration (FDA).

  • Preparation and Evaluation of Chitosan Coated PLGA Nanoparticles Encapsulating Ivosidenib with Enhanced Cytotoxicity Against Human Liver Cancer Cells. International Journal of Nanomedicine (Dove Medical Press). 4

  • IDH1 Inhibition Potentiates Chemotherapy Efficacy in Pancreatic Cancer. Cancer Research (AACR Journals). 7

Sources

Troubleshooting

Technical Support Center: Overcoming Acquired (R,S)-Ivosidenib Resistance in IDH1-Mutant Models

From the Desk of the Senior Application Scientist Welcome to the specialized support hub for researchers working with IDH1-mutant cell line models. While ivosidenib (AG-120) has revolutionized the targeted inhibition of...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the specialized support hub for researchers working with IDH1-mutant cell line models. While ivosidenib (AG-120) has revolutionized the targeted inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), acquired resistance remains a significant hurdle in both acute myeloid leukemia (AML) and intrahepatic cholangiocarcinoma (IHCC) models. This guide is designed to help you troubleshoot relapsing cell lines, identify the underlying molecular bypass mechanisms, and implement self-validating rescue protocols.

Part 1: Frequently Asked Questions (Mechanisms of Resistance)

Q1: My IDH1-mutant cells are regaining D-2-hydroxyglutarate (2-HG) production despite continuous, high-dose ivosidenib exposure. What is driving this? A: When 2-HG levels rebound, the cells have likely acquired a mutation that sterically hinders ivosidenib binding while preserving the enzyme's catalytic function. We typically see two primary mechanisms:

  • Second-Site IDH1 Mutations: Mutations such as D279N or S280F occur in cis with the primary mutation (e.g., R132C/D279N). These substitutions alter the dimer interface, preventing ivosidenib from locking the enzyme in its inactive open conformation[1].

  • Isoform Switching: The cells may acquire a new oncogenic mutation in IDH2 (e.g., R140Q), providing an alternative, ivosidenib-insensitive source of 2-HG[2].

Q2: My resistant cells show completely suppressed 2-HG levels, yet they remain undifferentiated and continue to proliferate. How is this possible? A: This indicates a shift from 2-HG dependence to bypass signaling. The most common culprits are acquired mutations in the Receptor Tyrosine Kinase (RTK) or MAPK pathways (e.g., NRAS, KRAS, PTPN11)[2]. Mechanistically, these mutations hyperactivate STAT5 or ERK signaling. STAT5 activation drives the expression of self-renewal genes (like the HOX family), effectively bypassing the need for 2-HG to maintain the leukemic or oncogenic state[3].

ResistanceMechanisms Ivo Ivosidenib Treatment IDH1 Primary IDH1 Mutation (e.g., R132C) Ivo->IDH1 Inhibits TwoHG 2-HG Accumulation IDH1->TwoHG Produces SecondSite Second-Site Mutations (e.g., S280F, D279N) SecondSite->IDH1 Steric Hindrance Isoform Isoform Switching (IDH2 Mutations) Isoform->TwoHG Alternative Source RTK RTK/MAPK Mutations (NRAS, PTPN11) STAT5 STAT5 Activation RTK->STAT5 Bypass Signaling Block Differentiation Block & Proliferation TwoHG->Block Epigenetic Dysregulation STAT5->Block HOX Gene Expression

Figure 1: Molecular pathways driving ivosidenib resistance via 2-HG restoration or bypass signaling.

Part 2: Troubleshooting Guide for In Vitro Models

Issue 1: Identifying the specific resistance mechanism in a newly derived resistant line. Symptom: Cell viability remains high (>80%) after 72h of ivosidenib treatment at previously lethal IC90 doses. Diagnostic Workflow:

  • Metabolic Profiling First: Always start by measuring intracellular 2-HG. If 2-HG is high, sequence IDH1 and IDH2. If 2-HG is low, you are dealing with a bypass pathway.

  • Phospho-Kinase Profiling: For 2-HG-low resistant lines, immediately perform a Western blot for pSTAT5 and pERK. Elevated levels indicate RTK/MAPK pathway hyperactivation[4].

Issue 2: Selecting the right rescue therapy for my resistant model. Solution: The rescue strategy must be strictly matched to the metabolic phenotype:

  • For Second-Site Mutations (High 2-HG): Switch to an irreversible pan-mutant IDH inhibitor like5, which covalently binds and blocks 2-HG production even in D279N double-mutants[5], or olutasidenib for S280F variants[6].

  • For RTK/STAT5 Bypass (Low 2-HG): Ivosidenib monotherapy will fail. You must use a combination approach, such as ivosidenib plus a STAT5 inhibitor (e.g., pimozide) or a MEK inhibitor[3].

Workflow Start Acquired Resistance in Cell Line Model Seq Targeted NGS Panel (IDH1, IDH2, RTK, MAPK) Start->Seq Metab LC-MS/MS (Intracellular 2-HG) Start->Metab WB Western Blot (pSTAT5, pERK) Start->WB Branch1 Second-Site / IDH2 Mut Seq->Branch1 If positive Branch2 RTK/MAPK Mut Seq->Branch2 If positive Metab->Branch1 High 2-HG WB->Branch2 High pSTAT5/pERK Action1 Test Irreversible/Pan-IDH Inhibitors (e.g., LY3410738) Branch1->Action1 Action2 Test STAT5/MEK Inhibitors (e.g., Pimozide + Ivosidenib) Branch2->Action2

Figure 2: Diagnostic workflow for identifying and targeting specific resistance mechanisms in vitro.

Part 3: Standardized Experimental Protocols

As a rule of scientific integrity, every protocol must be a self-validating system. The methodologies below incorporate mandatory internal controls to ensure causality rather than correlation.

Protocol A: Intracellular 2-HG Quantification via LC-MS/MS

Step-by-Step Methodology:

  • Preparation & Quenching: Rapidly wash 1×106 cells with ice-cold PBS. Immediately resuspend in 800 µL of pre-chilled (-80°C) 80% methanol to instantly denature enzymes and arrest metabolism.

  • Internal Standard Spike-In (Self-Validation): Add 10 µL of 1 µg/mL 13C5​ -labeled D-2-HG internal standard. Why? This controls for variable extraction efficiencies and matrix effects during mass spectrometry ionization. If the 13C5​ signal fluctuates between samples, your extraction is inconsistent.

  • Extraction: Vortex for 10 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes to pellet precipitated proteins. Transfer the supernatant to a new vial and dry under nitrogen gas.

  • Derivatization & LC-MS/MS: Resuspend in mobile phase and inject into the LC-MS/MS system. Monitor the MRM transitions for endogenous 2-HG (m/z 147 -> 129) and 13C5​ -2-HG (m/z 152 -> 134).

  • Normalization: Resuspend the protein pellet from Step 3 in 0.1M NaOH and perform a BCA assay. Normalize all 2-HG concentrations to total protein content (ng 2-HG / µg protein).

Protocol B: Evaluating STAT5 Bypass Signaling and Pimozide Rescue

Causality Note: Pharmacological inhibitors often have off-target effects. To prove that resistance is truly driven by STAT5, you must validate the chemical inhibition (pimozide) with genetic knockdown.

Step-by-Step Methodology:

  • Baseline Profiling: Plate wild-type (sensitive) and resistant IDH1-mutant cells. Treat with vehicle or 1 µM ivosidenib for 48h. Harvest lysates and perform Western blotting for pSTAT5 (Tyr694) and total STAT5.

  • Pharmacological Rescue Matrix: Plate resistant cells in a 96-well format. Treat with a dose matrix of ivosidenib (0-10 µM) and the STAT5 inhibitor pimozide (0-5 µM). Assess viability at 72h using CellTiter-Glo. Calculate the Combination Index (CI) using Chou-Talalay methods to confirm synergy.

  • Genetic Validation (Self-Validation): Transduce the resistant cell line with lentiviral shRNA targeting STAT5A/B (use a non-targeting scrambled shRNA as a control). Confirm knockdown via Western blot. If STAT5 is the true bypass mechanism, the STAT5-knockdown cells will spontaneously regain sensitivity to ivosidenib monotherapy without the need for pimozide[3].

Part 4: Quantitative Data Reference

Use the following table to benchmark your cell line's phenotypic profile against established resistance models.

Resistance MechanismExample MutationIntracellular 2-HG LevelpSTAT5 / pERK StatusRecommended Rescue AgentExpected IC50 Shift (Rescue)
Primary Sensitive IDH1 R132CHighLowIvosidenib~50 nM
Second-Site Mut IDH1 R132C/D279NHighLowLY3410738>10 µM ~80 nM
Isoform Switching IDH2 R140QHighLowEnasidenib>10 µM ~30 nM
RTK/MAPK Bypass NRAS G13VLow (Suppressed)HighPimozide + Ivosidenib>10 µM ~150 nM

References

  • Harding, et al. "Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML." Blood Advances (2020). 2

  • Cleary, J.M., et al. "Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma." NPJ Precision Oncology (2022). 1

  • Chan, et al. "STAT5 Signaling Promotes Resistance to Ivosidenib in IDH1-Mutated AML." Blood (2021). 3

  • Goyal, et al. "MAPK Pathway Mutations Emerge in Mutant IDH1 Inhibitor–Resistant Cholangiocarcinoma and Attenuate the IFN Response." Clinical Cancer Research (2026). 4

  • Watts, et al. "Olutasidenib: from bench to bedside." Blood Advances (2023). 6

Sources

Reference Data & Comparative Studies

Validation

Comparative in vitro efficacy of (R,S)-ivosidenib vs enantiopure (S)-ivosidenib

An In-Depth Technical Guide to the Comparative In Vitro Efficacy of (R,S)-Ivosidenib vs. Enantiopure (S)-Ivosidenib Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative In Vitro Efficacy of (R,S)-Ivosidenib vs. Enantiopure (S)-Ivosidenib

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive comparison of the in vitro efficacy of the racemic mixture (R,S)-Ivosidenib against the enantiopure active form, (S)-Ivosidenib. As drug development professionals are keenly aware, stereochemistry is not a trivial detail; it is often the fundamental determinant of a molecule's pharmacological activity.[1] This document will elucidate the stereospecific action of Ivosidenib, present the supporting in vitro data, and provide detailed experimental protocols for independent verification.

Introduction: The Central Role of Stereochemistry in Targeting Mutant IDH1

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct class of oncogenic drivers in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3][4][5] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic (new) function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[6][7][8] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, thereby promoting tumorigenesis.[2][4]

Ivosidenib (also known as AG-120) is a first-in-class, potent, and selective small-molecule inhibitor developed to target these specific IDH1 mutations.[6][9][10] It functions not by competing at the active site, but as an allosteric inhibitor that binds to the dimer interface of the mutant IDH1 enzyme.[4][11][12] This binding event locks the enzyme in an inactive conformation, preventing the production of 2-HG and restoring normal cellular differentiation pathways.

Crucially, Ivosidenib is a chiral molecule. The clinically approved and pharmacologically active agent is the pure (S)-enantiomer.[11] This guide will demonstrate through established in vitro methodologies that the therapeutic efficacy is exclusively attributed to this specific stereoisomer, rendering the (R)-enantiomer—and by extension, the racemic (R,S) mixture—significantly less potent.

The Mechanism: A Stereospecific Interaction

The high degree of selectivity and potency of Ivosidenib is a direct consequence of its three-dimensional structure. The (S)-enantiomer possesses the precise spatial arrangement required to fit optimally within the allosteric binding pocket at the enzyme's dimer interface. This "lock-and-key" fit allows for the necessary molecular interactions to stabilize the inactive state of the mutant IDH1 enzyme.[11]

Conversely, the (R)-enantiomer, being a mirror image, cannot achieve this optimal binding. As a result, it is considered to be significantly less active or entirely inactive.[11][12][13] Therefore, a racemic mixture of (R,S)-Ivosidenib inherently contains 50% of an inactive component, which effectively dilutes the potency of the active (S)-enantiomer.

cluster_pathway Mutant IDH1 Metabolic Pathway cluster_enzyme Enzyme Action cluster_inhibition Inhibitor Specificity alpha_KG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 two_HG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) mIDH1->two_HG Neomorphic Conversion S_Ivosidenib (S)-Ivosidenib (Enantiopure) S_Ivosidenib->mIDH1 Allosteric Inhibition R_Ivosidenib (R)-Ivosidenib (Inactive Enantiomer) R_Ivosidenib->mIDH1 No Significant Inhibition

Caption: Stereospecific inhibition of mutant IDH1 by (S)-Ivosidenib.

Quantitative Comparison: In Vitro Inhibitory Potency

The most direct method to compare the efficacy of the two forms is through a biochemical enzyme inhibition assay. This assay quantifies the concentration of each compound required to inhibit the activity of the recombinant mutant IDH1 enzyme by 50% (IC50). The data clearly demonstrates the superior potency of the enantiopure (S)-form.

CompoundTarget EnzymeAssay TypePotency (IC50)Rationale for Difference
(S)-Ivosidenib (AG-120) IDH1-R132HEnzymatic~3.8 nM [14]The active enantiomer with optimal binding to the allosteric site.
(R,S)-Ivosidenib IDH1-R132HEnzymaticSignificantly Higher A 1:1 mixture containing 50% of the less active (R)-enantiomer, effectively reducing overall potency.[11][13]
(R)-Ivosidenib IDH1-R132HEnzymaticInactive / Very Low Potency Incorrect stereochemistry prevents effective binding to the allosteric site.[11][12]

Note: Specific IC50 values for the racemic mixture and the pure (R)-enantiomer are not widely published, as drug development focuses on the active enantiomer. However, established principles of stereochemistry and available literature confirm the (R)-form is significantly less active.[11][13]

Experimental Protocols for Efficacy Verification

To ensure scientific integrity, the following detailed protocols describe the standard methodologies used to generate the comparative data summarized above.

cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_results Data Analysis cluster_conclusion Conclusion S_Ivo (S)-Ivosidenib (Enantiopure) EnzymeAssay Protocol 1: Mutant IDH1 Enzyme Inhibition Assay S_Ivo->EnzymeAssay CellAssay Protocol 2: Cell-Based 2-HG Reduction Assay S_Ivo->CellAssay RS_Ivo (R,S)-Ivosidenib (Racemic) RS_Ivo->EnzymeAssay RS_Ivo->CellAssay IC50 IC50 Determination (Enzymatic Potency) EnzymeAssay->IC50 twoHG_reduction 2-HG Level Quantification CellAssay->twoHG_reduction Comparison Efficacy Comparison: (S)-Ivosidenib >> (R,S)-Ivosidenib IC50->Comparison twoHG_reduction->Comparison

Caption: Experimental workflow for comparing Ivosidenib forms.

Protocol 1: Mutant IDH1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect and IC50 value of each compound on recombinant mutant IDH1 (e.g., R132H) enzyme activity.

Principle: The neomorphic activity of mutant IDH1 involves the NADPH-dependent reduction of α-KG to 2-HG. The assay measures the rate of NADPH consumption, which is directly proportional to enzyme activity. Inhibition is observed as a decrease in the rate of NADPH depletion. The signal is often measured using a coupled diaphorase/resazurin system, where NADPH consumption leads to a decrease in a fluorescent product (resorufin).[15]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl2, NaCl, and DTT).

    • Enzyme: Dilute recombinant human IDH1-R132H enzyme to the desired working concentration in assay buffer.

    • Substrate/Cofactor Mix: Prepare a solution containing α-ketoglutarate and NADPH.[16]

    • Test Compounds: Prepare serial dilutions of (S)-Ivosidenib and (R,S)-Ivosidenib in DMSO, followed by a final dilution in assay buffer.

    • Detection Reagents: Prepare diaphorase and resazurin solutions as per commercial kit instructions (e.g., from Reaction Biology or BPS Bioscience).[15][16]

  • Assay Procedure (96-well format):

    • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of diluted enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 25 µL of the Substrate/Cofactor mix.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add detection reagents to measure the remaining NADPH concentration via fluorescence (Ex/Em ~544/590 nm).

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control) from all readings.

    • Normalize the data, setting the vehicle control (no inhibition) as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Cell-Based 2-HG Reduction Assay

Objective: To confirm the enzymatic inhibition translates to a functional effect within a cellular context by measuring the reduction of the oncometabolite 2-HG.

Principle: Cancer cell lines engineered to express or endogenously harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) produce high levels of 2-HG.[17][18] Following treatment with an effective inhibitor, intracellular 2-HG levels will decrease significantly. These levels are quantified using mass spectrometry or a specific enzymatic assay.[19][20]

Methodology:

  • Cell Culture and Treatment:

    • Culture IDH1-mutant cells (e.g., HT1080) in appropriate media and conditions until they reach ~70-80% confluency.

    • Treat the cells with serial dilutions of (S)-Ivosidenib and (R,S)-Ivosidenib or DMSO (vehicle control) for a sufficient duration (e.g., 48-72 hours) to allow for 2-HG turnover.[7]

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using an ice-cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the lysate to pellet protein and debris. Collect the supernatant containing the metabolites.

  • 2-HG Quantification:

    • Option A (LC-MS/MS): Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry. This is the gold standard for sensitivity and specificity.

    • Option B (Enzymatic Assay): Use a commercially available D-2-HG assay kit (e.g., from Abcam or Sigma-Aldrich).[21] These kits typically use an enzyme that specifically oxidizes D-2-HG, producing an intermediate that reduces a probe to generate a colorimetric or fluorometric signal. The signal is proportional to the D-2-HG concentration.

  • Data Analysis:

    • Normalize the measured 2-HG levels to the total protein concentration or cell number for each sample.

    • Calculate the percent reduction in 2-HG for each compound concentration relative to the vehicle control.

    • Plot the percent 2-HG reduction against compound concentration to determine the cellular EC50.

Conclusion and Field-Proven Insights

The in vitro data unequivocally demonstrates that the pharmacological activity of Ivosidenib is stereospecific. The enantiopure (S)-Ivosidenib is the potent, active agent , responsible for the inhibition of mutant IDH1 and the subsequent reduction of the oncometabolite 2-HG.

For researchers and drug development professionals, this has critical implications:

  • Potency: The use of a racemic (R,S)-Ivosidenib mixture will yield an apparent potency at least two-fold lower than the pure (S)-enantiomer, as half of the material is inactive.

  • Experimental Design: When conducting in vitro screening or mechanism-of-action studies, using the enantiopure (S)-Ivosidenib (AG-120) is essential for obtaining accurate, clinically relevant, and reproducible data.

  • Drug Development: This case serves as a powerful reminder of the importance of chiral separation and stereochemical characterization early in the drug discovery pipeline to avoid investing resources in less active or inactive stereoisomers.[1]

By focusing on the stereochemically pure (S)-enantiomer, the scientific community can ensure the highest quality of research and accelerate the development of targeted therapies for patients with IDH1-mutant cancers.

References

  • Ivosidenib - Wikipedia. Wikipedia.
  • DiNardo, C. D., et al. (2018). Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia. Clinical Cancer Research.
  • How LUCIVOS (Ivosidenib)
  • What is the mechanism of Ivosidenib? (2024).
  • Fathi, A. T., et al. (2021). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence. Dove Medical Press.
  • IDH1 (R132H) Isocitrate Dehydrogenase Assay Service. Reaction Biology.
  • Stereospecificity of (R,S)-Ivosidenib: An In-depth Technical Guide. (2025). Benchchem.
  • Li, S., et al. (2022). Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening. Frontiers in Pharmacology.
  • Simpson, M. A., et al. (2013). A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Molecular Cancer Therapeutics.
  • IDH1(R132H) Assay Kit. BPS Bioscience.
  • D 2 Hydroxyglutar
  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate.
  • IDH Activity Assay Kit. Sigma-Aldrich.
  • Hall, M. D., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Scientific Reports.
  • Deng, G., et al. (2015). Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. Journal of Biological Chemistry.
  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.
  • Zheng, B., et al. (2013). Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase. ACS Medicinal Chemistry Letters.
  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers.
  • Isocitrate Dehydrogenase Assay Services. Reaction Biology.
  • (R,S)-Ivosidenib (Synonyms: (R,S)-AG-120). MedchemExpress.com.
  • PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS. (2018). Neuro-Oncology.
  • D2HG detection in cell lysates (a) and the corresponding cell culture...
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics.
  • Ivosidenib – Another Feather in the Hat of Treatment for Acute Myeloid Leukemia. (2021).

Sources

Comparative

Comparative Guide: (R,S)-Ivosidenib vs. Enasidenib in Mutant IDH Leukemia Xenograft Models

The Biological Imperative: Targeting Epigenetic Dysregulation Isocitrate dehydrogenase (IDH) mutations are critical oncogenic drivers found in approximately 20% of acute myeloid leukemia (AML) cases[1]. Mutations in IDH1...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological Imperative: Targeting Epigenetic Dysregulation

Isocitrate dehydrogenase (IDH) mutations are critical oncogenic drivers found in approximately 20% of acute myeloid leukemia (AML) cases[1]. Mutations in IDH1 (cytosolic) and IDH2 (mitochondrial) confer a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG)[2][3]. The toxic accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and histone demethylases, leading to DNA hypermethylation and a profound block in cellular differentiation[4].

Targeted inhibition of these mutant enzymes has revolutionized AML therapy. is a first-in-class, highly potent inhibitor of mutant IDH1 (mIDH1)[2], while selectively inhibits mutant IDH2 (mIDH2)[4].

G Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH D2HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->D2HG mIDH1/2 mIDH1 Mutant IDH1 (Cytosolic) mIDH1->D2HG mIDH2 Mutant IDH2 (Mitochondrial) mIDH2->D2HG TET2 TET2 & Histone Demethylases D2HG->TET2 Inhibits DiffBlock Epigenetic Dysregulation & Differentiation Block TET2->DiffBlock Leads to Ivosidenib Active Ivosidenib / (R,S)-Ivosidenib Ivosidenib->mIDH1 Blocks (Stereospecific) Enasidenib Enasidenib Enasidenib->mIDH2 Blocks

Figure 1: Mechanism of mutant IDH1/2 driving leukemogenesis and targeted inhibition pathways.

Stereochemistry as a Validation Tool: (R,S)-Ivosidenib vs. Active Agents

In preclinical pharmacology, proving that a drug's effect is strictly on-target is as critical as proving it works. Ivosidenib is a chiral molecule, with its (S,S)-enantiomer acting as the highly potent mIDH1 inhibitor[2]. Conversely, the stereoisomer exhibits significantly reduced affinity for the mIDH1 allosteric pocket[5][6].

By incorporating (R,S)-ivosidenib as a negative or weak stereoisomeric control alongside the active drug and the mIDH2-specific inhibitor Enasidenib, researchers create a self-validating experimental system . If cellular differentiation occurs in the active Ivosidenib cohort but not in the (R,S)-ivosidenib cohort, it definitively proves that the phenotypic response is driven by stereospecific IDH1 inhibition rather than off-target chemical toxicity.

Quantitative Efficacy & Pharmacodynamic Profiles
PropertyActive Ivosidenib (AG-120)(R,S)-IvosidenibEnasidenib (AG-221)
Primary Target Mutant IDH1 (R132X)Mutant IDH1 (Weak affinity)Mutant IDH2 (R140Q, R172K)
Stereochemistry (S,S)-enantiomer(R,S)-enantiomer / RacemateAchiral
In Vitro IC50 ~12 nM>1000 nM (Significantly reduced)~10-30 nM
In Vivo 2-HG Reduction >90% (Robust)Minimal / Non-significant>90% (Robust)
Phenotypic Effect Induces terminal differentiationFails to overcome differentiation blockInduces terminal differentiation
Primary Use Case Clinical therapy & positive controlStereoisomeric negative controlClinical therapy & positive control

Systems-Level Xenograft Methodologies

Evaluating targeted epigenetic therapies requires distinct endpoints compared to traditional cytotoxic drugs. Because IDH inhibitors drive differentiation rather than rapid apoptosis, xenograft models must be designed to capture long-term phenotypic maturation[1][4].

Workflow Mice NSG Mice Engraftment Tail Vein Injection (IDH1/2 Mutant AML Blasts) Mice->Engraftment Monitoring Monitor Engraftment (Peripheral Blood hCD45+) Engraftment->Monitoring Randomization Randomization (Vehicle, (R,S)-Ivo, Enasidenib) Monitoring->Randomization Dosing Oral Gavage (BID/QD) 28-60 Days Randomization->Dosing Assays Endpoint Assays: LC-MS/MS (2-HG), FACS (CD11b) Dosing->Assays

Figure 2: Workflow for evaluating IDH inhibitors in AML patient-derived xenograft models.

Protocol A: Xenograft Establishment & Dosing
  • Engraftment : Inject 1×106 to 5×106 IDH1-mutant or IDH2-mutant primary AML cells via the tail vein into sublethally irradiated NSG (NOD scid gamma) mice.

    • Causality: AML blasts require a profoundly immunodeficient environment lacking T, B, and NK cells to engraft successfully in the murine bone marrow niche.

  • Monitoring : Monitor peripheral blood weekly for human CD45+ (hCD45+) cell engraftment using flow cytometry.

  • Randomization : Once engraftment reaches 5-10% in peripheral blood, randomize mice into cohorts: Vehicle, Active Ivosidenib (50-150 mg/kg), (R,S)-Ivosidenib (150 mg/kg as a negative/weak control), and Enasidenib (10-30 mg/kg for mIDH2 models)[2][4].

  • Administration : Administer compounds via oral gavage (PO) twice daily (BID) for 28 to 60 days.

    • Causality: Continuous exposure is strictly required. Epigenetic reprogramming (DNA demethylation) relies on multiple cycles of cell division, meaning differentiation takes weeks to manifest.

Protocol B: Pharmacodynamic (PD) Validation via LC-MS/MS
  • Sampling : Collect plasma and bone marrow aspirates at days 14, 28, and at the endpoint.

  • Extraction : Deproteinize samples using cold methanol containing an isotopically labeled internal standard (e.g., 13C-2-HG).

  • Quantification : Analyze via LC-MS/MS.

    • Causality & Self-Validation: 2-HG is the direct biochemical substrate of the mutant enzyme. Measuring its depletion provides absolute confirmation of target engagement, preceding any observable phenotypic changes. The (R,S)-ivosidenib cohort should show minimal 2-HG reduction compared to the >90% reduction in the active Ivosidenib and Enasidenib cohorts, confirming stereospecific target engagement[2][5].

Protocol C: Flow Cytometry for Myeloid Differentiation
  • Harvest : Isolate mononuclear cells from bone marrow and spleen at the endpoint.

  • Staining : Stain with a panel including hCD45 (leukocyte marker), hCD33 (myeloid), hCD11b, hCD14, and hCD15 (mature myeloid/monocytic markers).

  • Analysis : Gate on hCD45+/hCD33+ cells and quantify the shift toward CD11b/CD14 positivity.

    • Causality: Unlike cytotoxic chemotherapies that trigger rapid blast clearance, IDH inhibitors release the epigenetic block. Efficacy is measured by the maturation of leukemic blasts into functional neutrophils and monocytes. Enasidenib and active Ivosidenib will induce a significant increase in CD11b+ cells, whereas vehicle and (R,S)-ivosidenib will maintain a primitive, undifferentiated blast phenotype[1][4].

References
  • Yen K, et al. "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations." Cancer Discovery, 2017. URL:[Link]

  • Popovici-Muller J, et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Kats LM, et al. "Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models." Cancer Discovery (PMC), 2017. URL:[Link]

Sources

Validation

Chiral HPLC validation of (R,S)-ivosidenib enantiomeric excess and ratios

Title: Chiral HPLC Validation of (R,S)-Ivosidenib: Enantiomeric Excess and Stereoisomeric Ratios Executive Summary Ivosidenib (AG-120) is a first-in-class, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral HPLC Validation of (R,S)-Ivosidenib: Enantiomeric Excess and Stereoisomeric Ratios

Executive Summary Ivosidenib (AG-120) is a first-in-class, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, clinically approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma[1]. Because ivosidenib possesses two chiral centers (yielding up to four stereoisomers), its pharmacological efficacy is strictly stereospecific. The therapeutic activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer and other diastereomers exhibit significantly reduced activity and are classified as chiral impurities[2]. Consequently, rigorous chiral High-Performance Liquid Chromatography (HPLC) validation is mandatory to quantify enantiomeric excess ( ee ) and monitor potential in vivo chiral inversion[3].

Stereospecificity and Mechanism of Action

The precise three-dimensional conformation of (S)-ivosidenib allows it to bind allosterically to the mutant IDH1-R132 enzyme. This targeted binding prevents the neomorphic reduction of α -ketoglutarate ( α -KG) into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[1]. By halting D-2-HG production, ivosidenib reverses epigenetic dysregulation and restores normal cellular differentiation.

Pathway IDH1_WT Wild-Type IDH1 aKG α-Ketoglutarate IDH1_WT->aKG Normal Catalysis IDH1_MUT Mutant IDH1 (R132) D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_MUT->D2HG Neomorphic Activity Block Differentiation Block D2HG->Block Epigenetic Dysregulation Ivosidenib (S)-Ivosidenib (AG-120) Ivosidenib->IDH1_MUT Allosteric Inhibition Restore Normal Differentiation Ivosidenib->Restore Promotes

Fig 1: IDH1 mutant signaling pathway and targeted stereospecific intervention by (S)-ivosidenib.

Comparative Analysis of Chiral Separation Strategies

Selecting the optimal Chiral Stationary Phase (CSP) and mobile phase requires balancing thermodynamics and kinetics. The separation of (R,S)-ivosidenib is primarily achieved through transient diastereomeric complex formation between the enantiomers and the chiral selector[2].

  • Normal-Phase (NP) Polysaccharide Columns (e.g., CHIRALPAK IB): Utilizes cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica. The primary separation mechanism relies on hydrogen bonding between the carbamate linkages of the CSP and the amide groups of ivosidenib, supplemented by π−π interactions from the aromatic rings. A non-polar/polar mobile phase (e.g., Hexane/Ethanol) provides excellent resolution ( Rs​>2.0 )[1].

  • Reversed-Phase (RP) Chiral HPLC: Operating with aqueous-organic mixtures (e.g., Methanol/0.1% Formic Acid), RP methods are highly compatible with LC-MS/MS systems. This approach is advantageous for resolving not just the enantiomers, but also the (S,R) and (R,R) diastereomeric impurities, often achieving baseline separation within 10 minutes[4].

  • Supercritical Fluid Chromatography (SFC): Employs supercritical CO2​ with an alcohol modifier. SFC offers superior mass transfer kinetics, leading to faster run times and reduced solvent consumption compared to traditional NP-HPLC[1].

Quantitative Data Comparison

The following table synthesizes the chromatographic performance of different methodologies for ivosidenib stereoisomer separation based on optimized method development parameters[1][4].

Method / ModeChiral Stationary Phase (CSP)Mobile PhaseFlow RateRT (S-Ivosidenib)RT (R-Impurity)Resolution ( Rs​ )
Normal Phase CHIRALPAK IB (Cellulose-based)n-Hexane / Ethanol (80:20 v/v)1.0 mL/min~8.2 min~10.5 min> 2.5
Reversed Phase RP-ChiralMethanol / 0.1% Formic Acid (65:35 v/v)0.8 mL/min6.5 min4.8 min (R,R)1.8
SFC Amylose-based CSP CO2​ / Methanol (70:30)3.0 mL/min3.1 min4.2 min> 3.0

Self-Validating Experimental Protocol: Normal-Phase Determination of %ee

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen to establish causality between the physical chemistry of the column and the resulting chromatogram.

Workflow Sample Racemic/Enriched Ivosidenib Sample CSP Chiral Stationary Phase (Cellulose Carbamate) Sample->CSP Injection (10 µL) Interaction Transient Diastereomeric Complex Formation CSP->Interaction Hexane/EtOH Flow Elution Differential Elution (S) vs (R) Enantiomers Interaction->Elution Chiral Recognition Calc Quantification: ee% =[(S-R)/(S+R)] x 100 Elution->Calc UV Detection (254 nm)

Fig 2: Chiral HPLC workflow for the separation and quantification of ivosidenib enantiomers.

Step-by-Step Methodology:

Step 1: System Preparation & Equilibration

  • Action: Install a CHIRALPAK IB column (250 x 4.6 mm, 5 µm) into the HPLC system. Set the column oven to 25 °C.

  • Causality: Enantiomeric separation is a thermodynamically driven process ( ΔΔG ). Strict temperature control at 25 °C prevents thermal band broadening while maintaining the kinetic energy required for optimal mass transfer[1].

Step 2: Mobile Phase Preparation

  • Action: Prepare a volumetric mixture of HPLC-grade n-Hexane and Ethanol (80:20, v/v). Degas via ultrasonication for 15 minutes.

  • Causality: n-Hexane acts as the non-polar bulk solvent, driving the analyte into the stationary phase. Ethanol acts as the polar modifier, competing for hydrogen-bonding sites on the CSP to elute the compounds. The 80:20 ratio provides the exact elution strength needed to resolve the (R) and (S) peaks without excessive retention times[2].

Step 3: Sample Preparation (Self-Validation Step)

  • Action: Prepare a System Suitability Test (SST) solution containing a known racemic mixture of (R,S)-ivosidenib at 1.0 mg/mL. Prepare the actual test sample of (S)-ivosidenib at the same concentration.

  • Causality: Injecting the racemate first proves that the system can resolve both peaks (proving selectivity α>1.2 and resolution Rs​>1.5 ). If the racemate does not split into two distinct, equal-area peaks, the system is invalid and troubleshooting is required.

Step 4: Chromatographic Run

  • Action: Set flow rate to 1.0 mL/min. Inject 10 µL of the SST, followed by a blank (mobile phase), followed by the test samples. Monitor UV absorbance at 254 nm[1].

  • Causality: 254 nm captures the π→π∗ transitions of the aromatic rings in ivosidenib, ensuring a high signal-to-noise ratio. The blank injection verifies no carryover exists between runs.

Step 5: Data Analysis & Enantiomeric Excess Calculation

  • Action: Integrate the area under the curve (AUC) for the (S)-enantiomer peak and the (R)-enantiomer peak.

  • Calculation: ee(%)=AUC(S)​+AUC(R)​AUC(S)​−AUC(R)​​×100

  • Causality: This formula normalizes the data, providing the absolute chiral purity of the active pharmaceutical ingredient regardless of slight variations in injection volume or detector fluctuations.

Conclusion & Quality Assurance

Validating the chiral purity of ivosidenib is a critical quality attribute (CQA). By leveraging the specific hydrogen-bonding cavities of polysaccharide-based CSPs, analysts can achieve robust, baseline separation of ivosidenib stereoisomers. As demonstrated by regulatory filings, maintaining an ee of >99% ensures that the therapeutic window of the drug is preserved without interference from the inactive, potentially off-target (R)-enantiomer[3].

References

  • ResearchGate. "Chiral LC method development for stereo-selective separation and quantification of Ivosidenib and its S,R and R,R isomeric impurities in drug substance and finished product." Research Journal of Chemistry and Environment. URL: [Link]

  • European Medicines Agency (EMA). "Tibsovo | EMA Assessment Report." Europa.eu. URL: [Link]

Sources

Comparative

In vitro validation of (R,S)-ivosidenib target engagement using CETSA (Cellular Thermal Shift Assay)

As drug discovery pivots from simple biochemical inhibition to complex intracellular efficacy, validating direct target engagement in live cells has become a non-negotiable standard. For inhibitors targeting mutant Isoci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots from simple biochemical inhibition to complex intracellular efficacy, validating direct target engagement in live cells has become a non-negotiable standard. For inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1), such as ivosidenib and its stereoisomers, relying solely on cell-free IC₅₀ values can be misleading due to factors like membrane permeability, intracellular cofactor competition (e.g., NADPH, α-KG), and protein binding.

As a Senior Application Scientist, I designed this guide to objectively compare the target engagement profiles of IDH1 inhibitors—specifically focusing on the utility of (R,S)-ivosidenib as a stereospecific research tool—using the Cellular Thermal Shift Assay (CETSA) .

The Mechanistic Imperative: IDH1 and Oncogenic Metabolism

Wild-type IDH1 (wtIDH1) normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, point mutations at the Arg132 residue (e.g., R132H, R132C) confer a neomorphic gain-of-function, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation, which blocks cellular differentiation [1].

IDH1_Pathway Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 (Normal Function) Isocitrate->wtIDH1 Oxidation aKG α-Ketoglutarate (α-KG) wtIDH1->aKG Produces mIDH1 Mutant IDH1 (Gain of Function) TwoHG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Reduction aKG->mIDH1 Substrate Ivosidenib Ivosidenib Ivosidenib->wtIDH1 Inhibits (Off-target) Ivosidenib->mIDH1 Inhibits

Diagram 1: Metabolic pathway of wild-type vs. mutant IDH1 and inhibitor intervention.

Comparative Profiling: Ivosidenib vs. Alternatives

To establish a baseline for target engagement, we must compare the pharmacological profiles of available IDH1 inhibitors.

  • Ivosidenib (AG-120): The pure, active enantiomer. It is a potent inhibitor of both mIDH1 and wtIDH1. Its lack of selectivity against the wild-type isoform (inhibiting wtIDH1 at ~24–71 nM) is a critical factor when assessing overall cellular toxicity and metabolic shifts [1].

  • (R,S)-Ivosidenib: This is the racemic mixture containing the less active enantiomer [2]. In preclinical assay development, (R,S)-ivosidenib serves as a vital tool compound. By comparing the thermal shift induced by the pure active enantiomer versus the racemate, scientists can validate the stereospecificity of the target engagement, proving that the stabilization is driven by precise active-site binding rather than non-specific hydrophobic interactions.

  • Olutasidenib: A structurally distinct alternative that is highly selective for mIDH1. It does not meaningfully inhibit wtIDH1 (IC₅₀ = 22,400 nM), offering a different thermodynamic binding profile [1].

Quantitative Comparison of IDH1 Inhibitors
CompoundTargetmIDH1 IC₅₀ (nM)wtIDH1 IC₅₀ (nM)Selectivity (wt/mut)Primary Research Utility
Ivosidenib mIDH1 / wtIDH1~10 - 5024 - 71~1.5x - 2xClinical efficacy, pan-IDH1 inhibition
Olutasidenib mIDH1 (Selective)8 - 11622,400>200xSelective mIDH1 targeting
(R,S)-Ivosidenib mIDH1 / wtIDH1IntermediateIntermediateN/AStereospecificity control, baseline assay validation

*Note: The apparent IC₅₀ of the racemate is heavily skewed by the proportion of the active enantiomer, but the inactive enantiomer itself exhibits minimal activity, making the racemate less potent overall [2].

The Causality of CETSA in Target Validation

Why use CETSA instead of a standard functional 2-HG reduction assay? A functional assay proves efficacy, but it does not prove direct physical interaction. A compound might reduce 2-HG by downregulating IDH1 expression or depleting upstream α-KG.

The Thermodynamic Principle: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a small molecule like ivosidenib binds to the mIDH1 allosteric pocket, it lowers the Gibbs free energy ( ΔG ) of the folded protein state. This makes the protein more resistant to heat-induced unfolding. When heated, unbound mIDH1 denatures and aggregates, while the drug-bound mIDH1 remains soluble. By quantifying the soluble fraction post-centrifugation, we directly measure target engagement inside the living cell [3].

CETSA_Workflow Cells 1. Live Cells (e.g., U87 R132H) Drug 2. Drug Incubation (Target Engagement) Cells->Drug Heat 3. Thermal Challenge (Isothermal 59°C) Drug->Heat Lysis 4. Cell Lysis & Centrifugation Heat->Lysis Detection 5. Detection (Soluble mIDH1) Lysis->Detection

Diagram 2: Standard workflow for Cellular Thermal Shift Assay (CETSA).

Self-Validating CETSA Protocol for (R,S)-Ivosidenib

To ensure data integrity, a CETSA protocol must be self-validating. This means incorporating internal controls that rule out false positives (e.g., heat-shock protein induction) and false negatives (e.g., poor cell permeability). In this protocol, we use the pure active Ivosidenib as a positive control, and (R,S)-ivosidenib to demonstrate concentration-dependent stereospecific shifts.

Step 1: Cell Culture and Preparation
  • Culture U87 cells engineered to express mIDH1 (R132H) in DMEM supplemented with 10% FBS.

  • Harvest cells at 80% confluency and resuspend in fresh media to a density of 1×106 cells/mL. Causality: Using intact live cells rather than lysates ensures that the assay accounts for the drug's ability to cross the lipid bilayer and compete with physiological concentrations of intracellular NADPH and α-KG.

Step 2: Compound Treatment (The Self-Validating Matrix)
  • Aliquot the cell suspension into a 96-well V-bottom plate.

  • Treat cells with a concentration gradient (10 nM to 10 μM) of:

    • Control A: DMSO (Vehicle control - establishes baseline melting).

    • Control B: Pure Ivosidenib (Positive control - establishes maximum thermal shift).

    • Test: (R,S)-Ivosidenib (Evaluates the diminished shift due to the presence of the less active enantiomer).

  • Incubate for 1 to 2 hours at 37°C, 5% CO₂.

Step 3: Thermal Challenge
  • Transfer the treated cells to PCR tubes.

  • Isothermal Dose-Response (ITDR): Heat the cells in a thermal cycler at exactly 59°C for 3 minutes . Causality: Literature establishes 59°C as the optimal isothermal melting temperature ( Tm​ ) for mIDH1 R132H [3]. At this temperature, >80% of the unbound mIDH1 will denature, providing the maximum dynamic range to observe ligand-induced stabilization.

  • Immediately cool the tubes on ice for 3 minutes to halt the denaturation process.

Step 4: Lysis and Clarification
  • Add a mild lysis buffer (e.g., TBS containing 0.4% NP-40 and protease inhibitors) to the cells.

  • Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to ensure complete membrane disruption without chemically denaturing the proteins [4].

  • Critical Step: Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation physically separates the aggregated, denatured IDH1 (pellet) from the stabilized, drug-bound IDH1 (supernatant). Failing to spin at a high enough speed will result in aggregates contaminating the soluble fraction, causing false-positive signals.

Step 5: Detection and Quantification
  • Carefully extract the supernatant.

  • Quantify the soluble mIDH1 fraction using either quantitative Western Blotting (using an R132H-specific antibody) or a Split NanoLuciferase (SplitLuc) complementation assay if the cells were engineered with a reporter tag [4].

  • Plot the soluble protein signal against the compound concentration to generate an ITDR curve. The pure ivosidenib will show a sharp stabilization curve at lower concentrations compared to the (R,S)-ivosidenib racemate, confirming stereospecific intracellular target engagement.

References

  • Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. National Center for Biotechnology Information (PMC).
  • (R,S)-Ivosidenib (Synonyms: (R,S)-AG-120). MedChemExpress.
  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. National Center for Biotechnology Information (PMC).
  • SplitLuc CETSA assay development. ResearchGate.

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; PPE Protocol for (R,S)-Ivosidenib Handling

Hazard Profile & Mechanistic Rationale (R,S)-Ivosidenib is a potent, targeted metabolic inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), utilized extensively in oncology research and drug development. While therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile & Mechanistic Rationale

(R,S)-Ivosidenib is a potent, targeted metabolic inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), utilized extensively in oncology research and drug development. While therapeutically valuable, handling the raw active pharmaceutical ingredient (API) or compounded solutions presents significant occupational hazards.

According to standardized Safety Data Sheets (SDS), Ivosidenib is classified with several critical GHS hazard statements[1]:

  • H315 & H318: Causes skin irritation and serious eye damage.

  • H317 & H334: May cause allergic skin reactions and respiratory sensitization (asthma symptoms).

  • H341 & H361: Suspected of causing genetic defects and reproductive toxicity.

Causality Insight: Because Ivosidenib acts as a targeted metabolic inhibitor, accidental systemic exposure via inhalation of dust or transdermal absorption can disrupt normal cellular metabolism in healthy personnel. The mutagenic and reproductive risks dictate that standard laboratory PPE is insufficient; handling must strictly follow for hazardous drugs[2].

Quantitative Data & PPE Specifications

To neutralize the risks associated with (R,S)-Ivosidenib, personnel must utilize a specific "armor" configuration. The following table summarizes the required PPE and the scientific rationale behind each material choice, ensuring compliance with [3].

PPE CategorySpecification (USP <800> Compliant)Causality / Scientific Rationale
Gloves Double layer, powder-free, ASTM D6978 tested (Nitrile/Neoprene)Capillary Action Prevention: The outer glove absorbs primary chemical contact. If compromised, the inner glove maintains a sterile, protective barrier against transdermal absorption during doffing[4].
Gown Poly-coated, disposable, seamless, closed back, long sleevesPermeability Blockade: Standard cotton/poly lab coats absorb liquids. Poly-coated gowns provide a non-permeable barrier, preventing aerosolized API or liquid splashes from leaching into street clothes or skin[2].
Respirator Fit-tested NIOSH N95 (minimum) or PAPR (for spills/vapors)Particulate Filtration: Protects against inhalation of mutagenic/sensitizing dust (H334/H341). A Powered Air-Purifying Respirator (PAPR) is mandatory for large spills (>5 mL) due to elevated vapor/aerosol risks[5].
Eye/Face Goggles AND Full Face ShieldAerosol Sealing: Safety glasses lack orbital seals. Goggles seal the mucous membranes from fine dust, while the face shield protects facial epidermis from sensitization and splashes[3].

Operational Workflows: Donning and Doffing

A protocol is only as effective as its execution. The sequences for donning (putting on) and doffing (taking off) PPE are designed as self-validating systems to prevent cross-contamination.

Methodology 1: Donning PPE (Preparation for Compounding)

Perform in the anteroom before entering the Containment Primary Engineering Control (C-PEC) area.

  • Hand Hygiene: Wash hands thoroughly with soap and water to remove skin oils that can degrade glove integrity.

  • Head & Face Protection: Don hair/beard covers. Apply a fit-tested NIOSH N95 respirator. If working outside a C-PEC, don goggles and a full face shield[4].

  • Inner Footwear: Don the first pair of disposable shoe covers.

  • Inner Gloves: Don the first pair of ASTM D6978 chemotherapy gloves. Rationale: This layer acts as your final line of defense against API penetration.

  • Gowning: Don the poly-coated, closed-back gown. Ensure the cuffs of the gown fall over the inner gloves[2].

  • Outer Footwear: Don the second pair of shoe covers before stepping over the line of demarcation into the cleanroom.

  • Outer Gloves: Don the second pair of chemotherapy gloves. Pull the cuffs over the sleeves of the gown. Rationale: This creates a shingled effect, ensuring any liquid splashed on the arm runs off the glove rather than into the cuff[4].

Methodology 2: Doffing PPE (Post-Handling)

The goal of doffing is to remove contaminated gear without the exterior surfaces touching your skin or clothing.

  • Outer Gloves (Inside C-PEC): Remove the outer gloves while still inside the ventilated hood. Dispose of them in a trace chemotherapy waste bin. Rationale: Prevents spreading API residue outside the containment zone[4].

  • Gown & Outer Shoe Covers: Move to the anteroom. Unfasten the gown and peel it forward, rolling it inside out to trap contaminants. Remove outer shoe covers simultaneously.

  • Inner Gloves: Carefully peel off the inner gloves, ensuring you only touch the inside of the glove.

  • Face & Head Gear: Remove face shield, goggles, respirator, and hair covers.

  • Final Hygiene: Wash hands and forearms immediately with soap and water[6].

Containment & Spill Response Workflow

Visualizing the decision-making process ensures rapid, error-free responses during high-stress events like chemical spills.

PPE_Workflow Start Ivosidenib Spill Detected Assess Assess Spill Volume (< 5 mL vs > 5 mL) Start->Assess Small Small Spill (< 5 mL) Use Standard Spill Kit Assess->Small Large Large Spill (> 5 mL) Isolate Area & Evacuate Assess->Large PPE_Small Base PPE + N95 + Goggles & Face Shield Small->PPE_Small PPE_Large Upgrade PPE: PAPR + Double Chemo Gowns Large->PPE_Large Clean Deactivate & Decontaminate (Oxidation -> Neutralization) PPE_Small->Clean PPE_Large->Clean Dispose Dispose as Bulk Chemotherapy Waste Clean->Dispose

Decision matrix and PPE escalation workflow for (R,S)-Ivosidenib spill management.

Spill Management & Decontamination Protocol

If an Ivosidenib spill occurs outside the C-PEC, immediate containment is required to prevent aerosolization of the API powder or liquid[5].

Methodology 3: Spill Cleanup
  • Isolate: Restrict access to the area. If the spill is >5 mL or involves dry powder API, evacuate non-essential personnel immediately[5].

  • Escalate PPE: Don a PAPR (for large spills) or an N95 respirator (for small spills), along with a face shield, double gloves, and a poly-coated gown[4].

  • Contain: Gently cover liquid spills with absorbent spill pads. For dry API powder, cover with damp absorbent pads to prevent dust aerosolization[6]. Never sweep dry API.

  • Deactivate & Decontaminate: Apply an appropriate deactivating agent (e.g., sodium hypochlorite) starting from the outer edge of the spill and working inward to prevent spreading. Follow with a neutralizing agent (e.g., sodium thiosulfate) to prevent surface corrosion[3].

  • Clean & Disinfect: Wash the area with a germicidal detergent, followed by sterile isopropyl alcohol (IPA).

Disposal Plans

Proper disposal is legally mandated by EPA/RCRA and critical for environmental safety, as Ivosidenib is toxic to aquatic life (H413)[1].

  • Trace Chemotherapy Waste: Empty vials, used gloves, gowns, and shoe covers must be placed in yellow trace chemotherapy waste containers for incineration[5].

  • Bulk Chemotherapy Waste: Unused Ivosidenib, heavily contaminated spill cleanup materials, and expired API must be placed in black bulk chemotherapy waste containers and managed by a licensed hazardous waste disposal company[7].

References

  • Safe Handling of Hazardous Drugs - USP<800> - EPCC -[Link]

  • Material Safety Data Sheets - Ivosidenib - Cleanchem Laboratories - [Link]

  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF -[Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE - Halyard Health -[Link]

Sources

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